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Core Science & Biosynthesis

Foundational

The Core Mechanism of Colistin Sulfate Action Against Gram-Negative Bacteria: An In-depth Technical Guide

Introduction: Re-evaluating a Last-Resort Antibiotic in an Era of Resistance Colistin, a polymyxin antibiotic discovered in 1947, has re-emerged as a critical last-resort therapeutic agent against multidrug-resistant (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Last-Resort Antibiotic in an Era of Resistance

Colistin, a polymyxin antibiotic discovered in 1947, has re-emerged as a critical last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its renewed clinical significance, particularly against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae, necessitates a profound understanding of its bactericidal mechanism.[3][4] This guide provides a detailed, evidence-based exploration of the molecular interactions and biophysical disruptions that define colistin sulfate's potent activity, intended for researchers, scientists, and drug development professionals. We will dissect the multi-stage process, from initial membrane targeting to catastrophic cellular failure, and contextualize this with relevant experimental methodologies.

Part 1: The Initial Assault - Targeting the Gram-Negative Outer Membrane

The defining structural feature of Gram-negative bacteria is their dual-membrane envelope, with an outer membrane (OM) that serves as a formidable permeability barrier.[5] This OM is the primary target of colistin sulfate.[6]

Electrostatic Attraction and High-Affinity Binding to Lipopolysaccharide (LPS)

Colistin is a polycationic peptide, possessing multiple positively charged L-α,γ-diaminobutyric acid (Dab) residues.[3][5] This inherent positive charge drives the initial, rapid electrostatic interaction with the anionic (negatively charged) surface of the Gram-negative outer membrane.[7] Specifically, colistin exhibits a high affinity for the lipid A moiety of lipopolysaccharide (LPS), which is the major component of the outer leaflet of the OM.[5][6] The phosphate groups on lipid A create localized negative charges, serving as the primary docking sites for the cationic Dab residues of colistin.[3]

The Critical Displacement of Divalent Cations

The structural integrity of the LPS layer is heavily dependent on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺).[5][8] These cations form ionic bridges between adjacent LPS molecules, effectively cross-linking them and maintaining the stability of the outer membrane.[7][9] Colistin competitively displaces these stabilizing cations from their binding sites on the phosphate groups of lipid A.[3][5][7] The affinity of colistin for LPS is significantly higher than that of the divalent cations, ensuring this displacement is efficient and disruptive.[5]

This cation displacement is a pivotal event, leading to a localized disorganization and destabilization of the LPS leaflet.[1] The loss of these cross-linking bridges weakens the membrane, creating transient "cracks" or regions of increased fluidity.[5]

G cluster_OM Gram-Negative Outer Membrane cluster_Colistin LPS1 LPS PO₄²⁻ PO₄²⁻ Mg1 Mg²⁺ LPS1:p2->Mg1 LPS2 LPS PO₄²⁻ PO₄²⁻ Ca1 Ca²⁺ LPS2:p2->Ca1 Mg1->LPS2:p1 Colistin Colistin (Cationic) Colistin->LPS1:head 1. Electrostatic Attraction Colistin->Mg1 2. Cation Displacement Colistin->Ca1 2. Cation Displacement

Caption: Initial interaction of colistin with the bacterial outer membrane.

Part 2: Breaching the Defenses - Membrane Permeabilization and Uptake

Following the initial binding and destabilization, colistin orchestrates its own entry across the outer membrane in a process often termed "self-promoted uptake".[5]

The "Detergent-Like" Disruption

The amphipathic nature of colistin—possessing both hydrophilic (the cationic cyclic peptide ring) and lipophilic (the fatty acyl tail) regions—is crucial for the subsequent steps.[1][7] After displacing the divalent cations, the hydrophobic fatty acyl tail of colistin inserts itself into the disordered regions of the outer membrane.[3] This action is analogous to that of a detergent, further disrupting the hydrophobic interactions within the lipid bilayer.[7] This leads to a significant increase in the permeability of the outer membrane.[10]

A Novel Insight: Targeting LPS in the Cytoplasmic Membrane

For a long time, it was believed that after crossing the outer membrane, colistin would interact with the phospholipids of the inner cytoplasmic membrane (CM) in a relatively non-specific, detergent-like manner. However, recent groundbreaking research has revealed a more specific and potent mechanism. Studies have demonstrated that colistin's ultimate bactericidal action is dependent on its ability to target LPS molecules that are present in the cytoplasmic membrane.[11][12]

While LPS is predominantly found in the outer membrane, it is synthesized in the cytoplasm and transported across the inner membrane. This transport process means that a small but critical pool of LPS is transiently present in the cytoplasmic membrane.[11] It is this inner membrane LPS that colistin targets to induce cell death.[12] MCR-1 mediated resistance, which involves the modification of lipid A, has been shown to protect the cytoplasmic membrane but not the outer membrane from colistin, lending strong support to this model.[11]

This interaction with inner membrane LPS leads to a catastrophic loss of cytoplasmic membrane integrity, leakage of essential intracellular contents (ions, ATP, metabolites), dissipation of membrane potential, and ultimately, cell death.[5][7]

G cluster_Bacteria Gram-Negative Bacterium OM Outer Membrane (OM) Periplasm Periplasmic Space CM Cytoplasmic Membrane (CM) Cytoplasm Cytoplasm Colistin_Ext Colistin Sulfate Step1 1. OM Destabilization (Cation Displacement) Colistin_Ext->Step1 Step2 2. Self-Promoted Uptake Step1->Step2 Allows Entry Step3 3. Targeting CM-LPS Step2->Step3 Step4 4. CM Permeabilization Step3->Step4 Disrupts Integrity Step5 Cell Death Step4->Step5 Leakage of Contents

Caption: Multi-stage mechanism of colistin's bactericidal action.

Part 3: Experimental Verification of the Mechanism

The elucidation of colistin's mechanism of action relies on a suite of biophysical and microbiological techniques. Understanding these methods is key to appreciating the evidence underpinning the model.

Quantifying Membrane Permeabilization

A key indicator of colistin's action is its ability to permeabilize bacterial membranes. This can be assessed using fluorescent probes.

Assay TypeProbePrincipleTarget Membrane
Outer Membrane Permeability N-Phenyl-1-naphthylamine (NPN)NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane. Increased fluorescence indicates OM permeabilization.[13][14]Outer Membrane
Cytoplasmic Membrane Integrity Propidium Iodide (PI)PI is a fluorescent nucleic acid stain that cannot cross intact cytoplasmic membranes. When the CM is compromised, PI enters the cell, binds to DNA, and fluoresces, indicating cell death or severe membrane damage.[14][15]Cytoplasmic Membrane
Detailed Protocol: NPN Uptake Assay for Outer Membrane Permeabilization

This protocol provides a framework for assessing the effect of colistin sulfate on the outer membrane integrity of a Gram-negative bacterial strain.

Objective: To measure the kinetics of outer membrane permeabilization by colistin sulfate using the fluorescent probe N-Phenyl-1-naphthylamine (NPN).

Materials:

  • Mid-log phase culture of Gram-negative bacteria (e.g., E. coli ATCC 25922).

  • HEPES buffer (5 mM, pH 7.2).

  • Colistin sulfate stock solution (in sterile water).

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm).

Methodology:

  • Bacterial Preparation: a. Culture bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet twice with HEPES buffer. d. Resuspend the final pellet in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: a. In a 96-well plate, add 100 µL of the bacterial suspension to each well. b. Add NPN to each well to a final concentration of 10 µM. Mix gently. c. Equilibrate the plate in the reader for 5 minutes, monitoring the baseline fluorescence.

  • Initiating the Reaction: a. Add varying concentrations of colistin sulfate (e.g., 0, 0.5, 1, 2, 4 µg/mL) to the wells. Use an untreated well as a negative control. b. Immediately begin kinetic reading of fluorescence intensity every 30-60 seconds for a period of 15-30 minutes.

  • Data Analysis: a. Subtract the baseline fluorescence (before colistin addition) from all subsequent readings. b. Plot fluorescence intensity versus time for each colistin concentration. c. The rate and magnitude of the fluorescence increase are directly proportional to the extent of outer membrane permeabilization.

Caption: Workflow for the NPN Outer Membrane Permeability Assay.

Conclusion and Future Directions

The mechanism of action of colistin sulfate is a multi-step process initiated by electrostatic binding to LPS and culminating in the fatal disruption of the cytoplasmic membrane by targeting inner membrane LPS.[5][11][12] This refined understanding, moving beyond a simple detergent model, opens new avenues for drug development. Strategies that could potentiate colistin's action, for instance, by increasing LPS transport to the inner membrane, are now being explored.[11] Furthermore, a deep mechanistic knowledge is paramount for overcoming emerging resistance, such as modifications to the lipid A structure that reduce colistin's binding affinity.[8][16] As we continue to rely on this legacy antibiotic, a continued, rigorous scientific inquiry into its function and its interaction with evolving bacterial defenses remains essential.

References

  • MDPI. Colistin Resistance in Gram-Negative Bacteria: Mechanisms, Transmission, and Novel Intervention Strategies. [Link]

  • Frontiers. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria. [Link]

  • eLife. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. [Link]

  • Molecules. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). [Link]

  • MDPI. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. [Link]

  • Patsnap Synapse. What is the mechanism of Colistin Sulfate?. [Link]

  • PubMed. Colistin resistance mechanisms in Gram-negative bacteria: a Focus on Escherichia coli. [Link]

  • Oxford Academic. Colistin resistance mechanisms in Gram-negative bacteria: a Focus on Escherichia coli. [Link]

  • Creative Animodel. The Mechanism of Action of Colistin Sulfate: A Guide for Healthcare Professionals. [Link]

  • Patsnap Synapse. What is Colistin Sulfate used for?. [Link]

  • ASM Journals. Binding and neutralization of bacterial lipopolysaccharide by colistin nonapeptide. [Link]

  • ResearchGate. Colistin Resistance in Gram-Negative Bacteria: Mechanisms, Transmission, and Novel Intervention Strategies. [Link]

  • Wikipedia. Colistin. [Link]

  • MDPI. Reviving Old Antibiotics: New Indications and Therapeutic Perspectives—A Review. [Link]

  • ACS Publications. In Vitro Evaluation of the Interaction of Dextrin–Colistin Conjugates with Bacterial Lipopolysaccharide. [Link]

  • National Center for Biotechnology Information. Role of Divalent Ions in Membrane Models of Polymyxin-Sensitive and Resistant Gram-Negative Bacteria. [Link]

  • eLife. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. [Link]

  • MDPI. Colistin Effects on Emphysematous Lung in an LPS-Sepsis Model. [Link]

  • National Center for Biotechnology Information. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates. [Link]

  • PubMed. Elucidating the antimicrobial mechanisms of colistin sulfate on Mycobacterium tuberculosis using metabolomics. [Link]

  • ResearchGate. Selective Interaction of Colistin with Lipid Model Membranes. [Link]

  • Frontiers. Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids. [Link]

  • ResearchGate. Membrane permeability assay. The fluorescence intensity (a) and image... [Link]

  • National Center for Biotechnology Information. Colistin Interaction and Surface Changes Associated with mcr-1 Conferred Plasmid Mediated Resistance in E. coli and A. veronii Strains. [Link]

  • National Center for Biotechnology Information. Selective Interaction of Colistin with Lipid Model Membranes. [Link]

  • ACS Publications. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. [Link]

  • National Center for Biotechnology Information. Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids. [Link]

  • MDPI. A Novel Method to Monitor the Evolution of Antimicrobial Resistance in Acinetobacter baumannii Biofilms. [Link]

  • National Center for Biotechnology Information. Detection of Colistin Sulfate on Piglet Gastrointestinal Tract Microbiome Alterations. [Link]

  • National Center for Biotechnology Information. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges. [Link]

  • ResearchGate. The outer membrane of resistant bacteria is permeabilized by colistin.... [Link]

  • National Center for Biotechnology Information. An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection. [Link]

  • MDPI. Molecular Mechanisms of Colistin-Induced Nephrotoxicity. [Link]

Sources

Exploratory

Colistin Sulfate: Synergistic Architectures & Combinatorial Pharmacodynamics

Executive Summary: The Permeabilizer Strategy In the post-antibiotic era, the utility of Colistin Sulfate (Polymyxin E) has shifted from a monotherapy of last resort to a strategic permeabilizer in combinatorial regimens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeabilizer Strategy

In the post-antibiotic era, the utility of Colistin Sulfate (Polymyxin E) has shifted from a monotherapy of last resort to a strategic permeabilizer in combinatorial regimens. While monotherapy is plagued by narrow therapeutic windows and nephrotoxicity, its unique ability to disrupt the Gram-negative outer membrane (OM) creates a "Trojan Horse" effect. This allows partner drugs—including those typically ineffective against Gram-negatives due to steric hindrance or hydrophobicity—to access intracellular targets.

This guide details the mechanistic basis of these synergies, provides validated protocols for in vitro assessment (Checkerboard and Time-Kill), and addresses the translational challenges of nephrotoxicity and heteroresistance.

Mechanistic Basis: The "Hammer and Anvil" Effect

Colistin acts as a cationic detergent. It binds to the anionic Lipid A moiety of bacterial lipopolysaccharide (LPS), displacing divalent cations (


 and 

) that stabilize the OM. This displacement destabilizes the membrane, increasing permeability.
  • The Hammer (Colistin): Breaches the OM barrier.

  • The Anvil (Partner Drug): Enters the periplasm or cytoplasm to strike targets (ribosomes, PBPs, DNA gyrase) that were previously shielded.

Visualizing the Synergistic Pathway

The following diagram illustrates the molecular sequence of events where Colistin facilitates the entry of a hydrophobic partner (e.g., Rifampicin) or a large glycopeptide (e.g., Vancomycin).

ColistinMechanism Colistin Colistin Sulfate (Cationic Peptide) LPS Lipopolysaccharide (LPS) (Anionic Lipid A) Colistin->LPS Electrostatic Binding Cations Mg++ / Ca++ (Stabilizers) LPS->Cations Displacement Membrane Outer Membrane (OM) Destabilization Cations->Membrane Loss of Integrity Partner Partner Drug (e.g., Rifampicin/Vancomycin) Membrane->Partner Permeability Increase Death Synergistic Cell Death Membrane->Death Leakage Target Intracellular Target (Ribosome/Cell Wall) Partner->Target Unimpeded Access Target->Death Bactericidal Cascade

Figure 1: Mechanism of Colistin-mediated outer membrane permeabilization allowing partner drug entry.

Strategic Combinations & Data Summary

The following table summarizes high-value synergistic pairs validated in recent literature for MDR Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Table 1: Validated Colistin Sulfate Combinations

Partner ClassDrugTarget PathogenMechanism of SynergyTypical FICI Range
Carbapenems MeropenemA. baumannii (CRAB)Colistin disrupts OM; Meropenem binds PBPs.0.18 – 0.50
Glycopeptides VancomycinA. baumannii, E. coliColistin allows large Vancomycin molecule to pass OM to reach peptidoglycan.0.06 – 0.37
Ansamycins RifampicinA. baumannii, P. aeruginosaColistin facilitates entry of hydrophobic Rifampicin to inhibit RNA polymerase.0.25 – 0.60
Tetracyclines MinocyclineA. baumanniiEnhanced intracellular accumulation; dual-target inhibition.0.30 – 0.50
Novel Adjuvants OxethazaineK. pneumoniaeEfflux pump inhibition + membrane disruption.< 0.50

Technical Note: While in vitro testing uses Colistin Sulfate, clinical administration often uses Colistimethate Sodium (CMS), an inactive prodrug. Researchers must account for the slow hydrolysis of CMS to Colistin when attempting to correlate in vitro results with in vivo PK/PD models.

Experimental Protocols: Validating Synergy

To rigorously define synergy, two methods are paramount: the Checkerboard Assay (static) and the Time-Kill Assay (dynamic).

Protocol A: The Checkerboard Microdilution Assay

This high-throughput method generates a Fractional Inhibitory Concentration Index (FICI).

Materials:

  • 96-well microtiter plates (polypropylene to minimize binding).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Colistin Sulfate stock (dissolved in water/polysorbate 80 if needed to prevent plastic adsorption).

  • Partner drug stock.[1]

Workflow Logic:

CheckerboardWorkflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilutions (Drug A: X-axis, Drug B: Y-axis) Prep->Dilution Incubation 3. Incubation (18-24h @ 37°C) Dilution->Incubation Read 4. Read MICs (Visual or OD600) Incubation->Read Calc 5. Calculate FICI Read->Calc

Figure 2: Step-by-step workflow for the Checkerboard Synergy Assay.

Calculation (FICI):



Interpretation Standards:

  • Synergy: FICI

    
     0.5[2][3]
    
  • Additivity: 0.5 < FICI

    
     1.0
    
  • Indifference: 1.0 < FICI

    
     4.0
    
  • Antagonism: FICI > 4.0

Protocol B: Time-Kill Assay (The Gold Standard)

Checkerboards can miss dynamic killing kinetics.[4] Time-kill assays track log-reduction over time.

  • Setup: Prepare four flasks:

    • Control (Growth only).

    • Colistin (at 0.5x or 1x MIC).

    • Partner Drug (at 0.5x or 1x MIC).

    • Combination (Colistin + Partner).[1][3][5]

  • Inoculum:

    
     CFU/mL in CAMHB.
    
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar.

  • Synergy Definition:

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24h.
    

Translational Challenges: Toxicity & Heteroresistance

Mitigating Nephrotoxicity

Colistin is inherently nephrotoxic (Acute Kidney Injury rates ~30-60%). Synergy allows for dose-sparing strategies.

  • Hypothesis: By combining Colistin with Rifampicin or Meropenem, the effective MIC drops (e.g., from 2 mg/L to 0.5 mg/L).

  • Clinical Reality: While in vitro data supports this, clinical trials are mixed. Some combinations (e.g., Colistin + Vancomycin) require rigorous renal monitoring (RIFLE criteria) as Vancomycin is also nephrotoxic. However, recent propensity-matched analyses suggest the combination does not necessarily increase AKI risk compared to Colistin monotherapy if therapeutic drug monitoring (TDM) is utilized.

The Heteroresistance Trap

Standard MIC tests often miss heteroresistance (subpopulations of resistant colonies).

  • Detection: Use Population Analysis Profiling (PAP) rather than standard E-tests.

  • Solution: Combination therapy is the only reliable way to suppress the amplification of these resistant subpopulations during treatment.

References

  • Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy. [Link][6][1][7]

  • Mechanism-based Modelling of the Synergy of Colistin Combinations against Multidrug-Resistant Gram Negative Bacteria. PAGE Meeting. [Link][5]

  • Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates. PLOS One. [Link]

  • Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review. Germs. [Link]

  • Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections. Antimicrobial Agents and Chemotherapy. [Link]

  • Nephrotoxicity risks of colistin-combination therapy: a USFDA adverse event reporting system analysis. Expert Opinion on Drug Safety. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Colistin Sulfate Susceptibility Testing by Broth Microdilution (BMD)

Part 1: Executive Summary & Scientific Rationale The Imperative of Precision Colistin (Polymyxin E) has re-emerged as a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbape...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Imperative of Precision

Colistin (Polymyxin E) has re-emerged as a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. However, its physicochemical properties—specifically its large molecular size and cationic nature—render traditional susceptibility methods invalid.

Critical Consensus: The joint CLSI-EUCAST Polymyxin Breakpoints Working Group has explicitly declared that Broth Microdilution (BMD) is the only valid reference method for colistin testing.

  • Disk Diffusion: Contraindicated.[1] The drug does not diffuse through agar, leading to false resistance.

  • Gradient Diffusion (Etest): Contraindicated.[2] High error rates and underestimation of MICs.[2]

  • Automated Systems: Often unreliable; results must be confirmed by BMD.

Mechanistic Challenges (The "Why")

To perform this assay correctly, one must understand the behavior of the molecule:

  • Adsorption: Colistin is a cationic polypeptide. It binds avidly to negatively charged surfaces. Standard tissue-culture treated plates (which are negatively charged to support cell adhesion) will strip the drug from the broth, artificially lowering the effective concentration and causing false resistance. Non-treated polystyrene is mandatory. [3][4]

  • The Prodrug Trap: Clinicians administer Colistimethate Sodium (CMS), an inactive prodrug. In vitro testing must ALWAYS use Colistin Sulfate, the active moiety. CMS hydrolyzes unpredictably in broth and will yield meaningless MICs.

  • The Surfactant Effect: Historically, Polysorbate-80 (P-80) was used to reduce adsorption.[1] This is now forbidden . P-80 acts synergistically with colistin, disrupting bacterial membranes and yielding false susceptibility.

Part 2: Materials & Reagents[2][5]

Antibiotic Stock[5][6][7]
  • Agent: Colistin Sulfate (CAS: 1264-72-8).

  • Purity: Must be assay-grade (potency usually expressed in Units/mg or

    
    g/mg).
    
  • Solvent: Sterile distilled water (colistin is freely soluble in water).

Media
  • Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

    • Note: Calcium and Magnesium ion concentration is critical for P. aeruginosa.

    • Target:

      
       20-25 mg/L; 
      
      
      
      10-12.5 mg/L.
Labware
  • Microplates: 96-well, non-treated (plain) polystyrene, round or U-bottom.

    • Validation: Verify the manufacturer states "non-treated" or "medium binding" (not "high binding" or "tissue culture treated").

  • Seals: Breathable adhesive seals or loose-fitting plastic lids to prevent evaporation without creating anaerobic conditions.

Part 3: Experimental Protocol

Step 1: Stock Solution Preparation

Colistin is often supplied with potency in Units/mg. You must convert this to Mass/Volume.

Formula for Weighing:



  • Note: If potency is in Units/mg, use the conversion factor provided on the Certificate of Analysis (approx. 19,000 - 23,000 U/mg). If not specified, a general approximation is

    
     (check specific pharmacopeia), but mass potency is preferred .
    

Procedure:

  • Prepare a stock solution at 1280

    
    g/mL  (or 10x the highest test concentration).
    
  • Sterilize by membrane filtration (0.22

    
    m) only if necessary; however, be aware that filters can adsorb colistin . It is better to dissolve aseptically in sterile water.
    
  • Storage: Aliquot and store at -20°C or -80°C. Do not refreeze.

Step 2: Dilution Scheme (ISO 20776-1)

We will prepare a 2-fold serial dilution series. The final test range is typically 0.12


g/mL to 64 

g/mL
.
  • Intermediate Dilutions: Prepare these in CAMHB.

  • Dispensing: Add 50

    
    L of each concentration into the wells of the non-treated microplate.
    
  • Growth Control: Wells with 50

    
    L CAMHB (no drug).
    
  • Sterility Control: Wells with 100

    
    L CAMHB (no bacteria).
    
Step 3: Inoculum Preparation
  • Source: Select 3-5 distinct colonies from an overnight agar plate (non-selective media).

  • Suspension: Resuspend in saline to reach 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Concentration is now approx.

      
       CFU/mL.
      
  • Inoculation: Add 50

    
    L of the diluted inoculum to the 50 
    
    
    
    L drug wells.
    • Final Inoculum:

      
       CFU/mL.[3]
      
    • Final Drug Concentration: Halved (due to 1:1 dilution).

Step 4: Incubation & Reading[3]
  • Conditions: 35°C ± 2°C in ambient air.

  • Time: 16–20 hours.[3][6]

  • Reading: Read visually. Use a mirrored stand if available.

    • MIC Definition: The lowest concentration that completely inhibits visible growth.[3]

    • Note: Trailing growth or "haze" is common with bacteriostatic drugs, but colistin is bactericidal. Ignore tiny buttons (<2mm) but record distinct turbidity.

Part 4: Quality Control & Validation

Every run must include reference strains to validate the media, the drug potency, and the operator technique.

Table 1: Required QC Strains and Acceptable Ranges (CLSI M100 / EUCAST)

OrganismStrain IDTarget MIC Range (

g/mL)
Purpose
Escherichia coliATCC 259220.25 – 2 General Gram-negative control
Pseudomonas aeruginosaATCC 278530.5 – 4 Cation-adjustment check (sensitive to Ca/Mg)
Escherichia coliNCTC 138462 – 8 (Target:[7] 4)mcr-1 positive (Resistant control)

If QC strains fall outside these ranges, the entire run is invalid.

Part 5: Data Analysis & Interpretation[10]

The Regulatory Divergence

Be aware that CLSI and EUCAST differ in their interpretive categories for Enterobacterales, P. aeruginosa, and Acinetobacter spp.[8][9]

Table 2: Interpretive Breakpoints

AuthoritySusceptible (S)Intermediate (I)Resistant (R)Note
EUCAST


g/mL
-


g/mL
Standard binary interpretation.[5]
CLSI None


g/mL


g/mL
"Susceptible" category removed.

is "Intermediate" to reflect limited clinical efficacy and nephrotoxicity risks.

Part 6: Visualization

Workflow Diagram

ColistinBMD Stock Colistin Sulfate Stock (Dissolve in H2O) Dilution Serial Dilution (in CAMHB) Stock->Dilution Dilute Plate Microplate Prep (Non-Treated Polystyrene) Dilution->Plate Dispense 50µL Combine Inoculation (50µL Drug + 50µL Cells) Plate->Combine Inoculum Inoculum Prep (0.5 McFarland -> 1:100 Dil) Inoculum->Combine Add 50µL Incubate Incubation (35°C, 16-20h) Combine->Incubate Read Read MIC (Visual) Incubate->Read

Caption: Step-by-step workflow for Colistin Broth Microdilution, emphasizing the critical combination of drug and inoculum.

Mechanism of Failure (Why Standard Methods Fail)

AdsorptionFail Colistin Colistin Molecule (Cationic / Positively Charged) TreatedPlate Tissue-Culture Treated Plate (Anionic / Negatively Charged) Colistin->TreatedPlate High Affinity PlainPlate Non-Treated Polystyrene (Neutral / Hydrophobic) Colistin->PlainPlate Low Affinity ResultFail Electrostatic Binding (Drug removed from solution) FALSE RESISTANCE TreatedPlate->ResultFail ResultSuccess No Binding (Drug remains active) ACCURATE MIC PlainPlate->ResultSuccess

Caption: The electrostatic mechanism explaining why treated plates cause false resistance by adsorbing the cationic colistin molecule.

Part 7: Troubleshooting & Pitfalls

  • Skipped Wells:

    • Observation: Growth at 4

      
      g/mL, no growth at 2, growth at 1.
      
    • Cause: Technical error (pipetting) or Heteroresistance.

    • Action: Repeat the test. If "skip" persists, check for heteroresistant subpopulations.

  • The "Tail" Effect:

    • Observation: A fine haze persists in higher concentrations.

    • Action: Colistin is bactericidal. Read the MIC as the first well with complete inhibition. Do not confuse haze with button growth.

  • Contamination:

    • Observation: Growth in the Sterility Control well.

    • Action: Discard run. Check CAMHB sterility.

References

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.[10][6][11] Clinical and Laboratory Standards Institute; 2023. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints tables for interpretation of MICs and zone diameters.[3] Version 13.0. 2023. [Link]

  • Joint CLSI-EUCAST Polymyxin Breakpoints Working Group. Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. 2016. [Link]

  • ISO. ISO 20776-1:2019.[12] Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method. [Link]

Sources

Application

Application Note: Protocol for Determining Colistin Sulfate Minimum Inhibitory Concentration (MIC)

Executive Summary & Scientific Rationale Colistin (Polymyxin E) has resurged as a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Colistin (Polymyxin E) has resurged as a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. However, determining its MIC is notoriously difficult due to its physicochemical properties.[1]

The Core Challenge: Colistin is a large, polycationic decapeptide. It adheres avidly to negatively charged surfaces (polystyrene, polypropylene) and diffuses poorly through agar. Consequently, disk diffusion and gradient diffusion (E-test) methods are historically unreliable and are currently banned for clinical reporting by both CLSI and EUCAST.

The Gold Standard: The only valid, reference-grade method is Broth Microdilution (BMD) using Colistin Sulfate in Cation-Adjusted Mueller Hinton Broth (CAMHB) .[1] This protocol details the rigorous execution of BMD, specifically addressing the "Adsorption Paradox"—minimizing drug loss during preparation while adhering to standard plastic microplate usage.

Critical Materials & Reagents

Failure to select the correct salt form or labware is the #1 cause of assay failure.

ComponentSpecificationRationale (Causality)
Active Pharmaceutical Ingredient (API) Colistin Sulfate (NOT Colistimethate Sodium)Colistimethate Sodium (CMS) is an inactive prodrug used clinically.[2][3][4] It hydrolyzes unpredictably in vitro. You must use the active Sulfate form for MIC testing.[4]
Solvent Sterile Distilled WaterColistin is highly soluble in water. Do not use DMSO or Ethanol.
Stock/Dilution Vessels Glass (Borosilicate)Colistin binds rapidly to plastic. Stock solutions and intermediate dilutions must be prepared in glass tubes to prevent drug loss before it reaches the plate.
Assay Plate Untreated Polystyrene 96-well plateTissue-culture treated plates have increased negative charge, exacerbating adsorption. Use standard, non-treated plates.[4]
Media CAMHB (ISO 20776-1 compliant)

(20-25 mg/L) and

(10-12.5 mg/L) levels are critical. Low cations increase colistin activity artificially (false susceptibility) by facilitating outer membrane access.
Additives None (No Polysorbate-80)CRITICAL: Older protocols recommended Polysorbate-80 (P-80) to reduce adsorption.[2] Current CLSI/EUCAST guidelines explicitly forbid P-80 as it acts synergistically with colistin, lowering MICs artificially.

Experimental Workflow (Diagram)

The following diagram illustrates the critical "Glass-to-Plastic" transition required to maintain concentration integrity.

Colistin_Workflow cluster_warning Critical Control Point Start Start: Weigh Colistin Sulfate Calc Calculate Potency Correction (µg/mg -> µg/mL) Start->Calc Stock Prepare Stock Solution (GLASS VIAL ONLY) Calc->Stock Dissolve in H2O Dilution Serial Dilutions (GLASS TUBES) Stock->Dilution 2-fold steps Plate Transfer to 96-Well Plate (Untreated Polystyrene) Dilution->Plate Transfer 50µL IMMEDIATELY Inoc Add Inoculum (5x10^5 CFU/mL) Plate->Inoc Add 50µL Bacteria Incubate Incubate 16-20h @ 35°C Inoc->Incubate Read Read MIC (Visual) Incubate->Read

Figure 1: Colistin BMD Workflow. Red nodes indicate steps where glass labware is mandatory to prevent pre-assay adsorption.

Detailed Protocol

Step 1: Stock Solution Preparation (The Potency Correction)

Colistin is supplied as a powder with a specific potency (e.g., 15,000 U/mg or 780 µg/mg). You cannot simply weigh 10 mg and assume it is 10 mg of active drug.

  • Check the Certificate of Analysis (CoA) for the potency (

    
    ) in µg/mg.
    
  • Calculate the weight (

    
    ) required to achieve a target concentration (
    
    
    
    ) in a specific volume (
    
    
    ):
    
    
  • Example: To make 10 mL of a 1280 µg/mL stock, using powder with potency 780 µg/mg:

    
    
    
  • Weigh the powder into a sterile glass vial .

  • Dissolve in sterile distilled water. Do not vortex vigorously (colistin foams); mix by gentle inversion.

Step 2: Serial Dilution
  • Prepare glass tubes for the dilution series.

  • Use CAMHB as the diluent.

  • Perform 2-fold serial dilutions.

    • Note: The final concentration in the well will be diluted 1:2 when inoculum is added. Therefore, prepare your dilution series at 2X the desired final concentration (e.g., if testing 0.25 - 64 µg/mL, prepare dilutions of 0.5 - 128 µg/mL).

Step 3: Plating & Inoculation
  • Dispense 50 µL of the 2X colistin dilutions into the wells of a non-treated polystyrene 96-well plate .

    • Technique Tip: Work quickly. While we use glass for bulk dilutions, the drug will bind to the plate. Minimizing the time between dispensing and adding the inoculum helps, although equilibrium is eventually reached.

  • Prepare inoculum from a fresh overnight culture to a 0.5 McFarland standard.

  • Dilute the suspension 1:100 in CAMHB.

  • Add 50 µL of this suspension to each well containing drug.

    • Final Well Volume: 100 µL.

    • Final Inoculum Density: ~5 x

      
       CFU/mL.
      
    • Final Drug Concentration: 1X (target range).

Step 4: Incubation
  • Seal plate with a gas-permeable film (avoid evaporation which alters concentration).

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Quality Control (QC) & Validation

Every run must include reference strains to validate the media cation levels and the colistin potency. If QC strains fall outside these ranges, the patient/test results are invalid.

QC StrainExpected MIC Range (µg/mL)Troubleshooting Outliers
E. coli ATCC 25922 0.25 – 2MIC too low: Cations in media too high or P-80 used.MIC too high: Drug adsorbed to plastic stock tubes or potency calculation error.
P. aeruginosa ATCC 27853 0.5 – 4Same as above.[5]
E. coli NCTC 13846 4 – 8mcr-1 positive control.[2] Confirms ability to detect plasmid-mediated resistance.

Data Interpretation & Troubleshooting

Colistin MIC reading requires experience due to "Skip Wells" and "Trailing Endpoints."

The "Skip Well" Phenomenon

A skip well occurs when growth is inhibited at a lower concentration, observed at a higher concentration, and inhibited again at an even higher concentration (e.g., Growth at 0.5, No Growth at 1, Growth at 2, No Growth at 4).

  • Cause: Often due to heteroresistance or technical pipetting errors.

  • Resolution: If a single skip well occurs, read the MIC at the highest concentration where growth is observed. If multiple skips occur, invalidate the test.

Logic Flow for Reading Results (Diagram)

MIC_Logic Start Inspect Growth Control (Positive Control) GC_Check Is there good growth? Start->GC_Check Fail_GC INVALID TEST Check media/inoculum GC_Check->Fail_GC No QC_Check Check QC Strains (ATCC 25922 / 27853) GC_Check->QC_Check Yes QC_Range Within CLSI/EUCAST Range? QC_Check->QC_Range Fail_QC INVALID TEST Check Cations or Potency QC_Range->Fail_QC No Read_Test Read Test Isolate Wells QC_Range->Read_Test Yes Skip_Check Are there Skip Wells? Read_Test->Skip_Check Single_Skip Single Skip? Skip_Check->Single_Skip Yes Final_MIC Determine MIC (First clear well) Skip_Check->Final_MIC No Retest RETEST Likely technical error Single_Skip->Retest No (Multiple skips) Read_High Report MIC at highest growth well + 1 dilution Single_Skip->Read_High Yes (Rare)

Figure 2: Decision Matrix for Validating and Reading Colistin MICs.

References

  • Joint CLSI-EUCAST Polymyxin Breakpoints Working Group. (2016). Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.[1][2][4][6]Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.[7][8]Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.Link

  • Humphries, R. M., et al. (2019). Colistin Susceptibility Testing: A Challenge to Laboratories.[1][2] Journal of Clinical Microbiology.[9] Link

  • Matuschek, E., et al. (2018). Polymyxin susceptibility testing: a comparison of methods.[4][6] Clinical Microbiology and Infection.[7][10] Link

Sources

Method

Application Notes and Protocols: Utilizing Colistin Sulfate in a Ventilator-Associated Pneumonia Animal Model

<_> For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ventilator-associated pneumonia (VAP) remains a significant challenge in critical care, with multid...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ventilator-associated pneumonia (VAP) remains a significant challenge in critical care, with multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, being major culprits.[1][2][3] Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for these challenging infections.[3][4] This guide provides a comprehensive framework for the preclinical evaluation of colistin sulfate in a VAP animal model. It details the rationale behind experimental design, step-by-step protocols for model induction, drug administration, and efficacy assessment, and discusses the critical considerations for data interpretation. The overarching goal is to equip researchers with the necessary tools to conduct robust and reproducible studies that can meaningfully inform clinical strategies for VAP treatment.

Introduction: The Rationale for Colistin in VAP and the Need for Animal Models

The increasing prevalence of MDR Gram-negative pathogens in VAP necessitates the exploration of alternative therapeutic strategies.[2][5] Colistin, despite its potential for nephrotoxicity and neurotoxicity, is often one of the few remaining active agents against these organisms.[3][6][7] Animal models are indispensable for bridging the gap between in vitro data and clinical application.[8] They provide a platform to investigate the pharmacokinetics/pharmacodynamics (PK/PD) of colistin, optimize dosing regimens, and evaluate its efficacy in a complex biological system that mimics human disease.[8][9]

The choice of an appropriate animal model is paramount. While various models exist, including those using mice, rats, rabbits, and pigs, the selection should be guided by the specific research question.[8][10] For instance, piglet models can closely replicate the pathophysiology of human VAP due to similarities in anatomy and physiology.[10][11] However, rodent models offer advantages in terms of cost, availability, and ease of handling, making them suitable for initial efficacy and toxicity screening.[12][13] This guide will primarily focus on a murine model, which is widely used for its practicality and the availability of immunological reagents.

The Science Behind the Model: Key Considerations

Colistin Sulfate vs. Colistin Methanesulfonate (CMS)

It is crucial to distinguish between colistin sulfate and colistin methanesulfonate (CMS). Colistin sulfate is the active form of the drug.[4] CMS, on the other hand, is an inactive prodrug that is hydrolyzed in vivo to form colistin.[4][14] The rate and extent of this conversion can vary between species, potentially impacting study outcomes.[6] For direct administration to the lungs, as is often the case in VAP models, using colistin sulfate can provide a more direct measure of the drug's activity at the site of infection.

Mimicking the Clinical Scenario: Induction of VAP

A robust VAP model should replicate key features of the human condition, including mechanical ventilation and the introduction of a clinically relevant pathogen.

  • Mechanical Ventilation: While technically challenging in small animals, some models incorporate mechanical ventilation to simulate the clinical setting.[9][10] However, for initial screening, a non-ventilated pneumonia model can be a practical alternative.[1][13]

  • Bacterial Challenge: Pseudomonas aeruginosa and Acinetobacter baumannii are common causative agents of VAP and are frequently used in animal models.[1][2][15] The bacterial inoculum is typically administered intratracheally to deliver the pathogen directly to the lungs.[15][16]

Route of Administration: Intratracheal vs. Systemic

Colistin can be administered systemically (e.g., intraperitoneally or intravenously) or locally (e.g., intratracheally or via nebulization).[15][17]

  • Intratracheal/Nebulized Administration: This route delivers high concentrations of the drug directly to the lungs, potentially maximizing efficacy while minimizing systemic toxicity.[12][14][15] Studies in animal models have shown the superiority of intranasal or intratracheal administration in terms of lung concentration and survival.[12][15]

  • Systemic Administration: While systemic administration is common in clinical practice, it may result in suboptimal lung concentrations of colistin.[15][18]

The choice of administration route should align with the therapeutic strategy being investigated.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable data.

Caption: Experimental workflow for a murine VAP model.

Detailed Protocols

Animal Model and Husbandry
  • Species: BALB/c or C57BL/6 mice are commonly used.[15]

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow at least one week for acclimatization before the experiment.

Bacterial Strain and Inoculum Preparation
  • Strain: Use a well-characterized, clinically relevant strain of P. aeruginosa or A. baumannii.

  • Culture: Grow bacteria in an appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.

  • Inoculum Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired colony-forming units (CFU)/mL. The inoculum size will need to be optimized to induce pneumonia without causing rapid mortality. A typical starting point is 1-5 x 10^6 CFU in 50 µL.[15]

Induction of Pneumonia
  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Intratracheal Inoculation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter into the trachea.

    • Instill 50 µL of the bacterial suspension through the catheter.

    • Suture the incision and allow the mouse to recover on a warming pad.

Colistin Sulfate Administration
  • Preparation: Dissolve colistin sulfate powder in sterile saline to the desired concentration.

  • Intratracheal Administration:

    • Anesthetize the mouse as described above.

    • Re-expose the trachea (if necessary) or use a non-surgical intubation method.

    • Instill the colistin solution (typically 50 µL) into the trachea.

  • Timing: The first dose of colistin is typically administered 2-4 hours post-infection.[15][16] Subsequent doses are given at defined intervals (e.g., every 8 or 12 hours).

Efficacy Assessment
  • Monitor the mice at least twice daily for a set period (e.g., 72 hours) and record survival.[15]

  • Use a humane endpoint scoring system to determine when to euthanize moribund animals.

  • At a predetermined time point, euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue in sterile PBS.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.

  • Incubate the plates and count the number of CFUs to determine the bacterial load per gram of lung tissue.[19]

Alternatively, quantitative PCR (qPCR) or droplet digital PCR (ddPCR) targeting the 16S rRNA gene can be used for more sensitive and accurate quantification of bacterial load.[20][21]

  • Fix a portion of the lung tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Evaluate the lung sections for signs of inflammation, such as neutrophil infiltration, alveolar edema, and tissue damage.[22][23]

  • After euthanasia, perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS or saline into the lungs via a tracheal cannula.

  • Centrifuge the BALF to separate the cells from the supernatant.

  • Use the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead array.[24][25][26]

Data Presentation and Interpretation

ParameterControl Group (Saline)Colistin-Treated GroupExpected Outcome with Effective Treatment
Survival Rate (%) LowHighStatistically significant increase in survival
Lung Bacterial Load (log10 CFU/g) HighLowStatistically significant reduction in bacterial load
Lung Histopathology Score Severe inflammationReduced inflammationSignificant improvement in lung pathology
BALF TNF-α (pg/mL) HighLowStatistically significant decrease in TNF-α levels
BALF IL-6 (pg/mL) HighLowStatistically significant decrease in IL-6 levels

Potential Pitfalls and Troubleshooting

  • High Mortality in the Control Group: This may indicate that the bacterial inoculum is too high. A dose-response study should be performed to determine the optimal inoculum.

  • Variability in Results: Ensure consistent technique for intratracheal inoculation and drug administration. Use a sufficient number of animals per group to achieve statistical power.

  • Colistin Toxicity: While local administration reduces the risk of systemic toxicity, it is still important to monitor for signs of distress. If toxicity is suspected, consider reducing the dose or frequency of administration. Studies have shown that colistin can cause nephrotoxicity.[6][27]

Conclusion

The use of colistin sulfate in a VAP animal model provides a valuable tool for preclinical drug development. By carefully designing and executing these studies, researchers can gain crucial insights into the efficacy and optimal use of this important last-resort antibiotic. The protocols and considerations outlined in this guide are intended to serve as a foundation for conducting robust and informative research that can ultimately contribute to improved outcomes for patients with VAP.

References

  • Aoki, N., Tateda, K., Kikuchi, Y., Kimura, S., Miyazaki, C., Ishii, Y., Tanabe, Y., Gejyo, F., & Yamaguchi, K. (2009). Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 63(3), 534–542. [Link]

  • Aoki, N., Tateda, K., Kikuchi, Y., Kimura, S., Miyazaki, C., Ishii, Y., Tanabe, Y., Gejyo, F., & Yamaguchi, K. (2009). Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa. PubMed. [Link]

  • He, J., Li, J., Li, C., Yue, L., Li, J., & Zhang, R. (2005). Toxicity, bioavailability and pharmacokinetics of a newly formulated colistin sulfate solution. PubMed. [Link]

  • Sze, M. A., Hogg, J. C., & Sin, D. D. (2014). A Comparison between Droplet Digital and Quantitative PCR in the Analysis of Bacterial 16S Load in Lung Tissue Samples from Control and COPD GOLD 2. ResearchGate. [Link]

  • Simer, S. C., Wallace, M. A., & Rovin, B. H. (2015). Cell cycle arrest in a model of colistin nephrotoxicity. American Journal of Physiology-Renal Physiology, 308(8), F849–F859. [Link]

  • Aoki, N., Tateda, K., Kikuchi, Y., Kimura, S., Miyazaki, C., Ishii, Y., Tanabe, Y., Gejyo, F., & Yamaguchi, K. (2009). Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa. ResearchGate. [Link]

  • Sze, M. A., Hogg, J. C., & Sin, D. D. (2014). A comparison between droplet digital and quantitative PCR in the analysis of bacterial 16S load in lung tissue samples from control and COPD GOLD 2. PubMed. [Link]

  • Hsieh, C. C., Chen, C. C., Lee, C. H., Ko, W. C., & Chuang, Y. C. (2011). Intratracheal colistin sulfate for BALB/c mice with early pneumonia caused by carbapenem-resistant Acinetobacter baumannii. PubMed. [Link]

  • Jankowski, M., Brodniewicz, T., Gomułkiewicz, A., & Sozański, J. (2021). Inflammatory markers activation associated with vapor or smoke exposure in Wistar rats. Frontiers in Pharmacology, 12, 708892. [Link]

  • Lu, Q., Luo, R., Bodin, L., Yang, J., Zahr, N., Aubry, A., Golmard, J. L., Rouby, J. J., & Nebulized Colistin in Ventilator-Associated Pneumonia Study Group. (2012). Efficacy of high-dose nebulized colistin in ventilator-associated pneumonia caused by multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii. PubMed. [Link]

  • Marchand, S., Grégoire, N., & Gobin, P. (2011). Aerosol Therapy with Colistin Methanesulfonate: a Biopharmaceutical Issue Illustrated in Rats. Antimicrobial Agents and Chemotherapy, 55(7), 3298–3304. [Link]

  • Rouby, J. J., Monsel, A., & Lu, Q. (2021). Nebulized Colistin in Ventilator-Associated Pneumonia and Tracheobronchitis: Historical Background, Pharmacokinetics and Perspectives. PMC. [Link]

  • European Medicines Agency. (1999). Colistin. [Link]

  • Erb-Downward, J. R., Thompson, D. L., Han, M. K., Freeman, C. M., McCloskey, L., Schmidt, L. A., Young, V. B., Toews, G. B., Curtis, J. L., Sundaram, B., Martinez, F. J., & Huffnagle, G. B. (2011). The Lung Tissue Microbiome in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 183(10), 1354–1363. [Link]

  • Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model. Antimicrobial Agents and Chemotherapy, 50(10), 3400–3405. [Link]

  • Tang, H. J., Chuang, Y. C., Ko, W. C., Chen, C. C., Shieh, J. M., Chen, C. H., Lee, N. Y., & Chiang, S. R. (2012). Comparative evaluation of intratracheal colistimethate sodium, imipenem, and meropenem in BALB/c mice with carbapenem-resistant Acinetobacter baumannii pneumonia. PubMed. [Link]

  • Soler, N., Escrig, A., & Cernada, M. (2022). Early molecular markers of ventilator-associated pneumonia in bronchoalveolar lavage in preterm infants. PMC. [Link]

  • Luna, C. M., Sibila, O., & Agusti, C. (2009). Animal models of ventilator-associated pneumonia. European Respiratory Journal, 33(1), 182–188. [Link]

  • Lei, Z., Liu, Q., Xiong, J., Yang, B., Yang, S., Zhu, Q., Liu, Y., & Liu, Y. (2022). Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model. Frontiers in Pharmacology, 13, 876939. [Link]

  • Haque, A., Ishii, Y., & Tateda, K. (2017). Administration of colistin sulfate in endotoxic model at slow and sustained fashion may reverse shock without causing nephrotoxicity in its optimal concentration. PubMed. [Link]

  • Abdelraouf, K., Braggs, S. L., Yin, T., Truong, L. D., Hu, M., & Tam, V. H. (2012). Subacute Toxicity of Colistin Methanesulfonate in Rats: Comparison of Various Intravenous Dosage Regimens. Antimicrobial Agents and Chemotherapy, 56(3), 1158–1161. [Link]

  • Aliabadi, F. S., & Lees, P. (2002). Determination of a dosage regimen of colistin by pharmacokinetic/pharmacodynamic integration and modeling for treatment of G.I.T. disease in pigs. ResearchGate. [Link]

  • Lu, Q. (2016). Nebulized and Intravenous Colistin in Ventilator Associated-pneumonia. ClinicalTrials.gov. [Link]

  • Zhang, X., Wang, Y., & Han, L. (2022). Pharmacokinetics and Pharmacodynamics of Colistin Methanesulfonate in Healthy Chinese Subjects after Multi-Dose Regimen. MDPI. [Link]

  • Matute-Bello, G., Downey, G., & Moore, M. (2008). Animal Models of Acute Lung Injury. American Thoracic Society. [Link]

  • Torres, A., Fàbregas, N., Arce, Y., & López-Boado, M. A. (1999). Histopathology of Ventilator-Associated Pneumonia (VAP) and Its Clinical Implications. PubMed. [Link]

  • Applied Research in Respiratory Diseases. (n.d.). Animal Model. idibaps.org. [Link]

  • Lei, Z., Liu, Q., Xiong, J., Yang, B., Yang, S., Zhu, Q., Liu, Y., & Liu, Y. (2022). Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model. Frontiers. [Link]

  • Laskaratos, F., Papageorgiou, I., & Vasileiadis, I. (2023). Colistin Effects on Emphysematous Lung in an LPS-Sepsis Model. MDPI. [Link]

  • Menezes-Filho, J. A., de-Azevedo, C. T., & de-Almeida-Pacheco, Y. (2022). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. MDPI. [Link]

  • Rouby, J. J., Monsel, A., & Lu, Q. (2021). Nebulized Colistin in Ventilator-Associated Pneumonia and Tracheobronchitis: Historical Background, Pharmacokinetics and Perspectives. PubMed. [Link]

  • Michalia, M., Tsolaki, V., & Makris, D. (2024). Co-Administration of High-Dose Nebulized Colistin for Acinetobacter baumannii Bacteremic Ventilator-Associated Pneumonia: Impact on Outcomes. MDPI. [Link]

  • Thi, M., Wibowo, D., & Rehm, B. H. A. (2020). Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics. MDPI. [Link]

  • Viau, C., Guérin, C., & Garin, D. (2012). Lung bacterial load was assessed as the ratio between the number of bacteria recovered in each mouse and the number of bacteria injected. ResearchGate. [Link]

  • Newton, D. W., Hartland, E. L., & van Driel, I. R. (2012). A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry. BMC Research Notes, 5, 438. [Link]

  • De la Torre-Prados, M. V., Garcia-de-la-Torre, A., & Enguix-Armada, A. (2014). Biomarkers for Ventilator-Associated Pneumonia: Review of the Literature. PMC. [Link]

  • Tasbakan, M. S., Pullukcu, H., & Sipahi, O. R. (2007). [Colistin use in ventilator-associated pneumonia due to panresistant Pseudomonas aeruginosa and Acinetobacter baumannii]. PubMed. [Link]

  • Boisson, M., Grégoire, N., & Couet, W. (2015). Nebulized colistin for treatment of ventilator-associated pneumonia caused by multidrug-resistant Gram-negative bacteria: we still need to straighten out the dose! PMC. [Link]

  • Chen, Y. J., Chen, C. C., & Wang, K. W. (2012). Colistin inhalation monotherapy for ventilator-associated pneumonia of Acinetobacter baumannii in prematurity. PubMed. [Link]

  • De la Serna, J. I., Garcia-de-la-Asuncion, J., & Perez-Griera, J. (2017). Does animal model on ventilator-associated pneumonia reflect physiopathology of sepsis mechanisms in humans? Annals of Translational Medicine, 5(22), 453. [Link]

  • Mohammadi, M., Hassanzadeh, S., & Soltani, B. (2017). Effect of Inhaled Colistin on the Treatment of Ventilator-Associated Pneumonia due to Multi-drug Resistant Acinetobacter. PMC. [Link]

  • Garnacho-Montero, J., Ortiz-Leyba, C., & Jiménez-Jiménez, F. J. (2003). Treatment of multidrug-resistant Acinetobacter baumannii ventilator-associated pneumonia (VAP) with intravenous colistin: a comparison with imipenem-susceptible VAP. PubMed. [Link]

  • Luna, C. M., Sibila, O., & Agusti, C. (2009). Animal models of ventilator-associated pneumonia. PubMed. [Link]

  • Wang, Y., Zhang, Y., & Chen, W. (2021). Exhausted and Apoptotic BALF T Cells in Proinflammatory Airway Milieu at Acute Phase of Severe Mycoplasma Pneumoniae Pneumonia in Children. Frontiers in Immunology, 12, 641499. [Link]

  • Kogel, U., Titz, B., & Schlage, W. K. (2017). Inflammatory mediators in BALF. Cell-free BALF supernatants were... ResearchGate. [Link]

  • Florescu, D. F., Qiu, F., & Sandkovsky, U. (2017). Colistin for the Treatment of Ventilator-Associated Pneumonia Caused by Multidrug-Resistant Gram-negative Bacteria: A Systematic Review and Meta-Analysis. PubMed. [Link]

Sources

Application

Application Note: High-Precision Colistin Broth Disk Elution (CBDE) for MIC Determination

Part 1: Executive Summary & Scientific Rationale The Polymyxin Paradox Colistin (Polymyxin E) remains a critical "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-res...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Polymyxin Paradox

Colistin (Polymyxin E) remains a critical "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE). However, accurate susceptibility testing for colistin is notoriously difficult.

The Problem: Large polycationic molecules like colistin diffuse poorly through agar. Consequently, traditional Disk Diffusion (Kirby-Bauer) and Gradient Diffusion (E-test) methods are unreliable and produce high rates of Very Major Errors (false susceptibility).

The Solution: The Colistin Broth Disk Elution (CBDE) method.[1][2][3][4][5][6] Endorsed by the Clinical and Laboratory Standards Institute (CLSI), this method utilizes the elution of colistin from commercially available disks into a fixed volume of broth.[2] It functions as a simplified Broth Microdilution (BMD) assay—the gold standard—without requiring expensive automated panels or tedious manual dilution preparation.

Mechanism of Action

The CBDE method relies on equilibrium elution kinetics . By placing a specific mass of antibiotic (10 µg per disk) into a fixed volume of solvent (10 mL Cation-Adjusted Mueller-Hinton Broth), a predictable final concentration is achieved.[5][7]

  • 1 disk (10 µg) / 10 mL = 1 µg/mL

  • 2 disks (20 µg) / 10 mL = 2 µg/mL

  • 4 disks (40 µg) / 10 mL = 4 µg/mL

This creates a log


 dilution series (1, 2, 4 µg/mL) sufficient to categorize isolates based on current clinical breakpoints.

Part 2: Materials & Reagents

Critical Reagents
  • Colistin Sulfate Disks (10 µg): Must be from a reputable manufacturer (e.g., BD, Oxoid). Store at -20°C to prevent degradation.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB):

    • Quality Control: Ensure calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) levels are standardized. Cation levels significantly impact polymyxin activity.

  • Sterile Tubes (16 x 100 mm or similar):

    • Material Constraint:Glass tubes are preferred. If using plastic, they must be validated (e.g., polystyrene) to ensure they do not excessively adsorb colistin, which would artificially elevate MICs.

  • 0.5 McFarland Standard: For inoculum standardization.[2][6]

Part 3: Experimental Protocol

A. Tube Preparation (The "0-1-2-4" System)

Perform this step aseptically in a Biosafety Cabinet.

  • Label four sterile 10 mL tubes per isolate: Control , 1 µg/mL , 2 µg/mL , and 4 µg/mL .

  • Aliquot 10 mL of sterile CAMHB into each tube.

  • Add colistin disks (10 µg) to the tubes as follows:

    • Control Tube: 0 disks[2][3][5][6]

    • 1 µg/mL Tube: 1 disk

    • 2 µg/mL Tube: 2 disks

    • 4 µg/mL Tube: 4 disks

  • Elution Phase (Critical): Cap tubes and incubate at room temperature for 30 minutes (maximum 60 minutes). This allows the colistin to fully elute from the paper carrier into the broth. Do not inoculate immediately after adding disks.

B. Inoculum Preparation[1][2][7]
  • Select 3-5 isolated colonies from an overnight culture (non-selective agar).[1]

  • Suspend in sterile saline/water to match a 0.5 McFarland turbidity standard (~1.5 x 10

    
     CFU/mL).
    
  • Verify: If possible, check optical density (OD

    
     should be 0.08–0.13).
    
C. Inoculation & Incubation[1][2]
  • Add 50 µL of the 0.5 McFarland suspension to each of the four tubes (Control, 1, 2, and 4).

    • Note: This dilution achieves a final inoculum density of approximately 7.5 x 10

      
       CFU/mL , matching standard BMD requirements.[2]
      
  • Vortex gently to mix.

  • Incubate at 35°C ± 2°C in ambient air for 16–20 hours .

Part 4: Workflow Visualization

CBDE_Workflow Start Start: Isolate Selection Prep Tube Prep (10mL CAMHB) Start->Prep Disks Add Disks (0, 1, 2, 4 disks) Prep->Disks 4 Tubes/Isolate Elute Elution Phase 30 min @ RT Disks->Elute Critical Step Inoc Inoculation (50µL of 0.5 McF) Elute->Inoc Incubate Incubation 16-20h @ 35°C Inoc->Incubate Read Read MIC (Turbidity Check) Incubate->Read

Figure 1: Step-by-step workflow for the Colistin Broth Disk Elution method. The elution phase is critical for ensuring equilibrium concentration prior to bacterial exposure.

Part 5: Data Analysis & Interpretation[2][7]

Reading Results

Examine tubes for turbidity (growth) against a dark background.

  • Growth Control: Must show turbidity. If clear, the test is invalid.

  • MIC Determination: The MIC is the lowest concentration that completely inhibits visible growth.[2]

Interpretation Table (CLSI M100)

Applicable to Enterobacterales and P. aeruginosa.

Growth Pattern by Tube Concentration (µg/mL)
Control (0) 1 2 4 MIC Result & Interpretation
(+) Growth(-)(-)(-)≤ 1 µg/mL (Intermediate)
(+) Growth(+)(-)(-)2 µg/mL (Intermediate)
(+) Growth(+)(+)(-)4 µg/mL (Resistant)
(+) Growth(+)(+)(+)> 4 µg/mL (Resistant)

*Note on Breakpoints: Per CLSI M100, there is no "Susceptible" category for colistin for Enterobacterales and P. aeruginosa. MICs


 µg/mL are categorized as Intermediate , implying clinical efficacy is uncertain unless maximal dosing is used. MICs 

µg/mL are Resistant .
Quality Control (QC)

Run at least one QC strain weekly or with every new batch of broth/disks.

  • Strain: Pseudomonas aeruginosa ATCC 27853[2][4]

  • Expected Range: 0.5 – 4 µg/mL

  • Strain: Escherichia coli ATCC 25922[2]

  • Expected Range: 0.25 – 2 µg/mL

Part 6: Troubleshooting & Limitations

Common Pitfalls
  • Skipped Wells: Growth in the 4 µg/mL tube but no growth in the 1 or 2 µg/mL tubes.

    • Cause: Contamination, improper inoculation, or heteroresistance.

    • Action: Repeat the test.

  • False Resistance (High MICs):

    • Cause: Cation levels in broth are too low (promoting resistance) or using plastic tubes that adsorb the drug (lowering effective concentration).

    • Action: Use glass tubes; verify CAMHB manufacturer specifications.

  • Inoculum Density:

    • If inoculum >

      
       CFU/mL, the "inoculum effect" may falsely elevate MICs. Adhere strictly to the 50 µL volume into 10 mL broth.
      
Limitations
  • Scope: Validated primarily for Enterobacterales and P. aeruginosa. Use with caution for Acinetobacter spp. (CLSI does not currently recommend CBDE for Acinetobacter due to variable performance).

  • Granularity: This method provides a truncated MIC range (≤1 to >4). It does not distinguish between MIC 0.25 and 0.5, though clinically this distinction is rarely actionable for colistin.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[8] Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.[1][2][4][8][9][10][11][12] [Link]

  • Simner, P. J., et al. (2019).[3][10][13] Two-Site Evaluation of the Colistin Broth Disk Elution Test to Determine Colistin In Vitro Activity against Gram-Negative Bacilli. Journal of Clinical Microbiology, 57(2), e01163-18. [Link]

  • Humphries, R. M., et al. (2019).[10][13] Multicenter Evaluation of Colistin Broth Disk Elution and Colistin Agar Test: a Report from the Clinical and Laboratory Standards Institute. Journal of Clinical Microbiology, 57(11), e01269-19.[13] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2016). Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. [Link]

Sources

Method

Application Note: Synergistic Assessment of Colistin Sulfate and Meropenem

In Vitro Methodologies for Multidrug-Resistant Gram-Negative Bacteria Abstract & Clinical Rationale The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Carbapenem-Resistant Acinetobacter bauma...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Methodologies for Multidrug-Resistant Gram-Negative Bacteria

Abstract & Clinical Rationale

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Carbapenem-Resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa, and Klebsiella pneumoniae, necessitates the use of combinatorial therapies. Colistin (polymyxin E) is a "last-resort" antibiotic that, despite its nephrotoxicity, is increasingly used in combination with carbapenems like Meropenem.

This guide details the in vitro assessment of this combination. The rationale relies on a mechanistic synergy: Colistin acts as a permeabilizer of the outer membrane, facilitating the entry of Meropenem into the periplasmic space to bind Penicillin-Binding Proteins (PBPs), even in isolates with porin defects or upregulated efflux pumps.

Mechanism of Action

Understanding the molecular basis of synergy is critical for experimental design. Colistin targets the lipopolysaccharide (LPS) layer, while Meropenem inhibits cell wall synthesis.

Mechanism Colistin Colistin Sulfate (Cationic Peptide) LPS LPS (Outer Membrane) Anionic Sites Colistin->LPS Displaces Mg2+/Ca2+ Membrane Outer Membrane Destabilization LPS->Membrane Disrupts Integrity Permeability Increased Permeability Membrane->Permeability Lysis Cell Lysis / Bactericidal Effect Membrane->Lysis Leakage Meropenem_Peri Meropenem (Periplasmic Space) Permeability->Meropenem_Peri Bypasses Porin Loss Meropenem_Ext Meropenem (Extracellular) Meropenem_Ext->Permeability Enters via disrupted membrane PBP Penicillin-Binding Proteins (PBPs) Meropenem_Peri->PBP Acylates Active Site PBP->Lysis Inhibits Peptidoglycan Synthesis

Figure 1: Mechanistic pathway of Colistin-Meropenem synergy. Colistin disrupts the outer membrane, allowing Meropenem to bypass resistance mechanisms.

Critical Material Considerations

Before beginning, researchers must address two common sources of experimental error in polymyxin studies.

A. Drug Formulation[1][2][3]
  • Use Colistin Sulfate: For in vitro studies, always use Colistin Sulfate.

  • Avoid CMS: Do not use Colistimethate Sodium (CMS). CMS is an inactive prodrug that hydrolyzes spontaneously and unpredictably into colistin, leading to inconsistent MIC values.

B. Plasticware Adsorption (The "Polystyrene Pitfall")

Colistin is a cationic polypeptide that binds significantly to standard polystyrene (PS) microtiter plates, potentially artificially elevating MIC values.

  • Recommendation: Use polypropylene (PP) plates or low-protein-binding plasticware to minimize drug loss.[1][2]

  • Alternative: If PS plates must be used, ensure they are non-treated (not tissue-culture treated) and validate controls rigorously.

Protocol A: Checkerboard Assay (Screening)

The checkerboard assay is the standard high-throughput method to determine the Fractional Inhibitory Concentration Index (FICI).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are critical for Pseudomonas/Acinetobacter testing.

  • Plates: 96-well polypropylene microtiter plates.

  • Inoculum: Fresh bacterial suspension adjusted to

    
     CFU/mL.
    
Step-by-Step Methodology
  • Matrix Design:

    • X-Axis (Meropenem): Dilute 2-fold from 0.03 µg/mL to 64 µg/mL (columns 1-11).

    • Y-Axis (Colistin): Dilute 2-fold from 0.03 µg/mL to 16 µg/mL (rows A-G).

    • Controls: Row H (Meropenem alone), Column 12 (Colistin alone), Well H12 (Growth Control).

  • Dispensing:

    • Add 50 µL of Meropenem at

      
       concentration to columns.
      
    • Add 50 µL of Colistin at

      
       concentration to rows.
      
    • Add 100 µL of standardized inoculum (

      
       CFU/mL) to yield final volume 200 µL and final inoculum 
      
      
      
      CFU/mL.
  • Incubation: 16–20 hours at 35°C ± 2°C in ambient air.

  • Reading: Record the MIC of each drug alone and the MIC of the combination in every well where growth is inhibited.

Data Analysis: FICI Calculation

Calculate the FICI for each well at the growth/no-growth interface:



Interpretation Criteria:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Combined effect significantly greater than sum of individual effects.
> 0.5 – 4.0 Indifference No significant advantage over monotherapy (additive).
> 4.0 Antagonism Combination is less effective than the single most active agent.[3]

Protocol B: Time-Kill Assay (Validation)

Checkerboard assays are static. Time-Kill Assays (TKA) are dynamic and are required to confirm bactericidal synergy.

Step-by-Step Methodology
  • Preparation: Prepare four flasks/tubes with 10 mL CAMHB.

    • Control: Growth control (no antibiotic).[4]

    • Colistin: At ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       or 
      
      
      
      MIC (based on checkerboard).
    • Meropenem: At ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       or 
      
      
      
      MIC.
    • Combination: Colistin + Meropenem at the concentrations used above.[5]

  • Inoculation: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Incubation: 37°C with shaking (to ensure oxygenation and prevent sedimentation).

  • Sampling: Remove aliquots at 0h, 4h, 8h, and 24h .

  • Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight and count colonies.

Definition of Synergy (TKA)

Synergy in TKA is defined strictly as:

A


 decrease in CFU/mL by the combination compared to the most active single agent at the 24-hour time point.[6][4]

Experimental Workflow Visualization

Workflow Start Isolate Selection (MDR Strains) MIC Baseline MIC (Broth Microdilution) Start->MIC Check Checkerboard Assay (Screening) MIC->Check Define Range Calc Calculate FICI Check->Calc Decision FICI ≤ 0.5? Calc->Decision Decision->Check No (Adjust Range) TKA Time-Kill Assay (Validation) Decision->TKA Yes (Synergy) Analysis Log Reduction Analysis TKA->Analysis 0, 4, 8, 24h

Figure 2: Logical workflow from isolate selection to synergy validation.

Troubleshooting & Expert Insights

Heteroresistance and "Skipped Wells"

Colistin often exhibits heteroresistance (subpopulations of resistant cells).

  • Observation: In checkerboard assays, you may see "skipped wells" (growth in a well with higher concentration, but no growth in lower).

  • Resolution: Do not ignore these. They often indicate heteroresistance. In TKA, this manifests as initial killing (0-8h) followed by regrowth at 24h.

  • Tip: If regrowth occurs in TKA, the combination is not bactericidal, even if FICI suggested synergy.

The Inoculum Effect

Meropenem efficacy is time-dependent, but Colistin is concentration-dependent.

  • Insight: A higher starting inoculum (

    
     CFU/mL) can significantly reduce Colistin efficacy due to the "inoculum effect" (drug binds to dead cell debris, lowering free drug concentration).
    
  • Control: Strictly standardize inoculum to

    
     CFU/mL using optical density (OD600) correlated with plate counts.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.[7] CLSI document M26-A. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

  • Karvanen, M., et al. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy, 61(11), e00857-17. Link

  • Doern, C. D. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology, 52(12), 4124–4128. Link

  • Lenhard, J. R., et al. (2016).[5] Evolution of Pseudomonas aeruginosa High-Level Colistin Resistance during Clinically Relevant Dosage Simulations of Colistin-Meropenem Combination Therapy. Antimicrobial Agents and Chemotherapy, 60(12), 7277–7283. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Colistin Sulfate for In Vitro Experiments

From the Desk of the Senior Application Scientist Welcome to the technical support center for colistin sulfate applications. As a last-resort antibiotic against multidrug-resistant (MDR) Gram-negative bacteria, the accur...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for colistin sulfate applications. As a last-resort antibiotic against multidrug-resistant (MDR) Gram-negative bacteria, the accuracy of your in vitro data is paramount. However, the unique physicochemical properties of colistin present significant challenges that can lead to inaccurate and irreproducible results if not properly managed.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice. We move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions, diagnose issues, and generate reliable data in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the fundamental principles of working with colistin sulfate in a laboratory setting.

Q1: What is the mechanism of action for colistin, and why is it specific to Gram-negative bacteria?

A1: Colistin is a polycationic polypeptide antibiotic belonging to the polymyxin class.[1][2] Its bactericidal activity is primarily targeted at the cell envelope of Gram-negative bacteria.[3] The process involves a critical electrostatic interaction between the positively charged colistin molecule and the negatively charged phosphate groups of Lipid A, a key component of the lipopolysaccharide (LPS) layer in the outer membrane.[4][5]

This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure.[6][7] The displacement disrupts the integrity of the outer membrane, leading to increased permeability.[1][3] Following this initial disruption, colistin interacts with the inner cytoplasmic membrane in a detergent-like manner, causing a loss of essential cellular contents and ultimately leading to cell lysis and death.[4][5][6] This reliance on binding to LPS is the reason for its specificity against Gram-negative bacteria.

cluster_0 Colistin Cationic Colistin Sulfate LPS Anionic Lipopolysaccharide (LPS) on Outer Membrane Colistin->LPS Electrostatic Attraction OM Outer Membrane Disruption LPS->OM Competitive Displacement Cations Divalent Cations (Mg²⁺, Ca²⁺) Cations->LPS Stabilizes Membrane IM Inner Membrane Permeabilization OM->IM Detergent-like Action Lysis Cell Lysis & Bacterial Death IM->Lysis Leakage of Contents

Caption: Colistin's bactericidal mechanism of action.

Q2: Why must I use colistin sulfate for susceptibility testing instead of colistimethate sodium (CMS)?

A2: This is a critical point for data integrity. Colistimethate sodium (CMS) is an inactive prodrug of colistin. In clinical settings, it is administered intravenously and is converted in vivo to the active colistin.[8] However, in vitro, this hydrolysis is slow, incomplete, and highly variable.[9][10] Using CMS for susceptibility testing will result in a significant underestimation of the drug's true potency, leading to falsely elevated and inaccurate Minimum Inhibitory Concentration (MIC) values.[8] Therefore, for all in vitro experiments, it is mandatory to use the active form, colistin sulfate .[8]

Q3: How should I prepare and store my colistin sulfate stock solutions to ensure stability?

A3: Proper preparation and storage are essential to maintain the potency of your stock solution. Colistin sulfate is readily soluble in water.[11]

ParameterRecommendationRationale & Citation
Solvent Sterile, purified water (e.g., distilled, deionized)Colistin is highly soluble and stable in water.[11][12]
Stock Concentration 1,000 to 10,000 mg/L (µg/mL)High concentration stocks minimize degradation and dilution errors.
Short-Term Storage 2-8°CAqueous solutions are stable for up to 60 days at 4°C.[9][10][11]
Long-Term Storage -20°C (up to 1 month) or -80°C (up to 6 months)Prevents degradation over extended periods. Avoid repeated freeze-thaw cycles.[11][13]
pH Consideration Maintain pH between 4.0 and 6.5 for optimal stability.Stability decreases in more alkaline conditions (e.g., pH 7.4).[11][12]

Q4: What is the gold standard method for determining the MIC of colistin?

A4: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[8][14][15]

Methods that rely on agar diffusion, such as disk diffusion and gradient diffusion (E-test), are considered unreliable and are not recommended .[16][17] The large, polycationic colistin molecule diffuses poorly and unevenly through agar, leading to inaccurate results and a high rate of errors.[8][16]

Q5: What are the most critical factors that can influence the accuracy of my in vitro colistin experiments?

A5: Three primary factors must be meticulously controlled:

  • Cation Concentration in Media: Colistin's activity is highly dependent on the concentration of divalent cations (Mg²⁺ and Ca²⁺) in the test medium, as it competes with them for binding sites on the LPS.[18] Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure standardized and reproducible results.[18]

  • Binding to Plastics: Colistin avidly binds to the surfaces of standard polystyrene labware (e.g., microtiter plates, tubes).[19][20] This binding sequesters the antibiotic, reducing its effective concentration in the medium and leading to falsely high MICs.[18][21] This is one of the most significant sources of experimental error.

  • Use of Surfactants: The addition of surfactants like polysorbate-80 (Tween 80) to mitigate plastic binding is not recommended by CLSI or EUCAST, as it may have synergistic antibacterial effects and interfere with the results.[8][15]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My MIC values are highly variable, often higher than published values, and differ between experiments.

Possible Cause & Solution: This is the most common issue encountered and is almost always linked to the non-specific binding of colistin to laboratory plastics.[19][22]

  • Diagnosis: Are you using standard polystyrene microtiter plates? Different brands and even different batches of polystyrene plates can have varied surface properties, leading to inconsistent colistin binding and, therefore, variable MICs.[19][21] Studies have shown that after 24 hours, as little as 2% of the initial colistin concentration may remain in solution in some polystyrene plates.[21]

  • Troubleshooting Steps:

    • Switch Labware: The most effective solution is to avoid polystyrene. Use plates and tubes made of polypropylene or, ideally, commercially available low-protein-binding materials.[19] Polypropylene exhibits a much lower binding strength and capacity for colistin compared to polystyrene.[19]

    • Minimize Transfers: Reduce the number of serial dilution steps when preparing your assay plates. Each transfer to a new polystyrene tube or well increases the surface area for binding and leads to cumulative loss of the drug.[19]

    • Validate with QC Strains: Always run appropriate quality control (QC) strains with known MIC ranges alongside your test isolates. Recommended strains include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 for susceptibility, and a resistant strain like E. coli NCTC 13846 (harboring the mcr-1 gene) to validate the detection of resistance.[8][16] If your QC values are out of range, it strongly indicates a technical problem, likely related to binding.

cluster_0 Start Inconsistent / High Colistin MIC Results Check_Plates Step 1: Check Labware Are you using standard polystyrene plates? Start->Check_Plates Check_Media Step 2: Check Media Is it Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Check_Plates->Check_Media No Sol_Plates Solution: Switch to polypropylene or low-binding plates. Minimize dilution steps. Check_Plates->Sol_Plates Yes Check_QC Step 3: Check QC Strains Are E. coli ATCC 25922 results within the expected range? Check_Media->Check_QC Yes Sol_Media Solution: Use only CAMHB from a reputable source. Check_Media->Sol_Media No Sol_QC Solution: Review entire protocol. Check stock solution, inoculum prep, and incubation. Check_QC->Sol_QC No End Reliable MIC Data Check_QC->End Yes Sol_Plates->Check_Media Sol_Media->Check_QC Sol_QC->End

Caption: Troubleshooting workflow for inconsistent MIC results.

Problem: I observe bacterial regrowth in my time-kill assays at concentrations that were initially bactericidal.

Possible Cause & Solution: You are likely observing one of two phenomena:

  • Colistin Loss Over Time: In a typical 24-hour time-kill experiment using protein-free broth, the concentration of available colistin decreases significantly over time due to continuous adsorption to the container walls.[19][22] The initial concentration may be sufficient to kill the bulk of the population, but as the concentration drops, it may fall below the MIC, allowing surviving bacteria to regrow. The measured half-life of colistin in some experimental setups can be as short as a few hours.[19][22]

    • Solution: Use low-binding polypropylene tubes for time-kill experiments. Acknowledge this limitation in your experimental design and consider it during data interpretation. For advanced studies, measuring the actual colistin concentration at various time points may be necessary.

  • Heteroresistance: Many bacterial populations, particularly Acinetobacter baumannii, exhibit heteroresistance to colistin.[6] This means that within a predominantly susceptible population, there exists a small subpopulation of resistant cells. The initial colistin concentration kills the susceptible majority, but the resistant minority survives and proliferates, leading to apparent regrowth after 6 to 24 hours.[6]

    • Solution: This is a true biological effect, not a technical error. To investigate it, perform population analysis profiles (PAPs) by plating the culture on agar plates containing various concentrations of colistin at different time points of your experiment.

Section 3: Protocols and Methodologies

Adherence to standardized protocols is the foundation of reproducible science. The following are detailed, self-validating methodologies for key procedures.

Protocol 1: Preparation of Colistin Sulfate Stock Solution (10,000 mg/L)
  • Pre-computation: Determine the amount of colistin sulfate powder needed. The potency of the powder varies by lot (typically 60-75%). Use the potency value provided on the Certificate of Analysis to calculate the correct mass.

    • Formula: Mass (mg) = [Desired Volume (mL) × Desired Concentration (mg/L)] / [Potency (mg/mg) × 1000]

  • Weighing: Accurately weigh the calculated amount of colistin sulfate powder using an analytical balance.

  • Dissolution: Dissolve the powder in the desired volume of sterile, purified water in a sterile polypropylene or glass container. Vortex gently until fully dissolved. The solution should be clear.[23]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile polypropylene storage tube. Do not autoclave, as heat can degrade the peptide.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes. Store at -80°C for long-term use.[11] This prevents contamination and degradation from repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution (BMD) for MIC Determination

This protocol is based on CLSI and EUCAST guidelines.[14][24]

cluster_0 P1 1. Prepare 2X Colistin Dilution Series in CAMHB P2 2. Dispense 50 µL of each 2X dilution into a 96-well low-binding plate P1->P2 P5 5. Add 50 µL of diluted inoculum to each well (Final conc: ~5x10⁵ CFU/mL) P2->P5 P3 3. Prepare 0.5 McFarland Bacterial Inoculum P4 4. Dilute inoculum to final ~1x10⁶ CFU/mL P3->P4 P4->P5 P6 6. Incubate at 35°C for 16-20 hours P5->P6 P7 7. Read MIC: Lowest conc. with no visible growth P6->P7

Caption: Standardized workflow for colistin broth microdilution (BMD).

  • Materials:

    • Colistin sulfate stock solution.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile, 96-well, non-treated polypropylene or low-binding microtiter plates.

    • Bacterial isolates and QC strains grown on fresh (18-24h) non-selective agar.

    • Sterile saline or broth; 0.5 McFarland turbidity standard.

  • Plate Preparation:

    • Prepare a series of 2-fold dilutions of colistin sulfate in CAMHB at twice the final desired concentration (e.g., from 32 mg/L down to 0.25 mg/L).

    • Dispense 50 µL of each 2X colistin dilution into the appropriate wells of the microtiter plate.

    • Include a growth control well (50 µL of CAMHB only, no drug) and a sterility control well (100 µL of CAMHB only, no inoculum).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This typically requires a 1:150 dilution, but should be validated for your specific lab conditions.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This brings the total volume to 100 µL and dilutes the colistin to its final 1X concentration. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.[24][25]

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[18]

  • Reading Results:

    • Using a reading mirror or plate reader, determine the MIC as the lowest concentration of colistin that completely inhibits visible bacterial growth (i.e., the first clear well).[18]

    • Validate the experiment: The growth control well must be turbid, the sterility control well must be clear, and the MIC for your QC strain must fall within its acceptable range.

References

A consolidated list of authoritative sources is provided for verification and further reading.

  • What is the mechanism of Colistin Sulfate? (2024, July 17). Patsnap Synapse. Retrieved February 10, 2026, from [Link]

  • What is Colistin Sulfate used for? (2024, June 14). Patsnap Synapse. Retrieved February 10, 2026, from [Link]

  • Drug review on Colistin sulphate.pptx. (n.d.). SlideShare. Retrieved February 10, 2026, from [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]

  • Al-Tannak, N. F., & Al-Bana, A. S. (2021). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Infection and Drug Resistance, 14, 2153–2160. [Link]

  • Karvanen, M., Malmberg, C., Lagerbäck, P., Friberg, L. E., & Cars, O. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy, 61(11), e00798-17. [Link]

  • Bakthavatchalam, Y. D., Veeraraghavan, B., & Shankar, C. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical and Diagnostic Research, 11(8), DL01-DL02. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2016). Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. EUCAST. [Link]

  • Pan, L., Sun, L., Wang, Y., et al. (2023). Factors affecting the effectiveness and safety of colistin in treating drug-resistant gram-negative bacterial infections: a meta-analysis. Frontiers in Pharmacology, 14, 1189913. [Link]

  • European Centre for Disease Prevention and Control. (2021). Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or colistin-resistant Enterobacteriaceae. ECDC. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. [Link]

  • Sader, H. S., Rhomberg, P. R., & Jones, R. N. (2015). In Vitro Activity of Polymyxin B against Multidrug-Resistant Gram-Negative Bacilli from U.S. Hospitals. Antimicrobial Agents and Chemotherapy, 59(7), 4371-4373. [Link]

  • Wallace, M. A., et al. (2019). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 63(6), e00100-19. [Link]

  • Matuschek, E., et al. (2018). Colistin and polymyxin B susceptibility testing for carbapenem-resistant and mcr-positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with broth microdilution. Journal of Clinical Microbiology, 56(9), e00268-17. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. [Link]

  • Tamma, P. D., et al. (2020). Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clinical Infectious Diseases, 71(9), e523-e529. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. [Link]

  • Nadir, İ., & Batirel, A. (2024). Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection Microbes and Antimicrobials, 13, 24056. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. [Link]

  • EUCAST. (2023, December 18). Colistin susceptibility testing. European Committee on Antimicrobial Susceptibility Testing. Retrieved February 10, 2026, from [Link]

  • Common issues to be aware of when interpreting MIC values. (2024, August 22). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Oteo, J., & Aranzazu, L. (2018). Is Colistin Susceptibility Testing Finally on the Right Track? Antimicrobial Agents and Chemotherapy, 62(4), e02585-17. [Link]

  • Biswas, S., Brunel, J. M., & Dubus, J. C. (2012). Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing. Clinical Infectious Diseases, 54(12), 1753–1764. [Link]

  • Comparing Quantitative and Qualitative Methods for Detecting the In Vitro Activity of Colistin against Different Gram-Negative Bacilli. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Colistin sulfate. (n.d.). Feed Analysis Standards. Retrieved February 10, 2026, from [Link]

  • Karvanen, M., Malmberg, C., Lagerbäck, P., Friberg, L. E., & Cars, O. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy, 61(11). [Link]

  • The current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) Minimum Inhibitory Concentration (MIC) breakpoints for colistin. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing. (2024, May 28). Microbiologia Medica. Retrieved February 10, 2026, from [Link]

  • Binding Between Antibiotics and Polystyrene Nanoparticles Examined by NMR. (2022). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Enhancing Colistin Activity against Colistin-Resistant Escherichia coli through Combination with Alginate Nanoparticles and Small Molecules. (2022). MDPI. Retrieved February 10, 2026, from [Link]

  • Population pharmacokinetics of intravenous colistin sulfate and dosage optimization in critically ill patients. (2022, August 29). Frontiers in Pharmacology. Retrieved February 10, 2026, from [Link]

  • Microbiological assay of Colistin sulfate antibiotic in pharmaceutical formulations. (2013). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs. (2018, March 26). American Society for Microbiology. Retrieved February 10, 2026, from [Link]

  • Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories. (n.d.). Indian Journal of Medical Research. Retrieved February 10, 2026, from [Link]

  • Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. (2021, March 2). eLife. Retrieved February 10, 2026, from [Link]

  • Has anyone adsorbed peptide on polystyrene plates? (2017, September 21). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Hub: Colistin Adsorption &amp; Assay Optimization

This guide is structured as a Tier 3 Technical Support resource. It assumes you are familiar with basic Broth Microdilution (BMD) but require specific intervention for Polymyxin/Colistin instability.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes you are familiar with basic Broth Microdilution (BMD) but require specific intervention for Polymyxin/Colistin instability.

Ticket Subject: Accounting for Colistin binding to polystyrene plates in MIC assays. Assigned Specialist: Senior Application Scientist, Antimicrobial Discovery.

The Core Problem: The "Silent MIC Killer"

Colistin (Polymyxin E) is a cationic polypeptide. Most standard laboratory plastics (polystyrene) are anionic (negatively charged), particularly if they have been treated for tissue culture.

When you pipette Colistin into a standard polystyrene (PS) well, electrostatic attraction causes the drug to rapidly bind to the plastic surface.

  • The Consequence: The actual free drug concentration in the well is significantly lower than your calculated concentration.

  • The Artifact: MIC values appear artificially high (false resistance).

  • The Magnitude: Research indicates up to 50-90% of colistin can be lost to adsorption in untreated polystyrene within 24 hours.[1]

Visualizing the Mechanism

The following diagram illustrates the kinetic trap that occurs in standard assays.

ColistinAdsorption cluster_well Microtiter Well Environment Colistin Free Colistin (Cationic +) Plastic Polystyrene Surface (Anionic -) Colistin->Plastic Electrostatic Attraction Bacteria Bacterial Target (LPS) Colistin->Bacteria Antimicrobial Action Complex Adsorbed Complex (Bio-unavailable) Plastic->Complex Sequestration

Figure 1: The kinetic competition between the plastic surface and the bacterial target for free Colistin.

The Protocol: Two Divergent Paths

How you "account" for this binding depends entirely on your regulatory goals. There is a critical divergence between Clinical Compliance and Pharmacological Research .

Path A: Clinical & Regulatory Standard (CLSI/EUCAST)

Goal: Generate MICs comparable to global breakpoints. Directive: You must NOT use surfactants (Polysorbate-80).[2] Rationale: Current clinical breakpoints (Susceptible


 2 mg/L) were derived using plain polystyrene BMD. The "loss" of colistin to the plate is effectively "baked in" to the standard. Adding surfactant will lower MICs (4-8 fold), causing you to classify resistant strains as susceptible (Very Major Errors).

Protocol Requirements:

  • Plate Type: Use non-treated sterile polystyrene plates.[2] Never use Tissue-Culture (TC) treated plates (these have higher negative charge).

  • Salt Form: Use Colistin Sulfate, never Colistimethate Sodium (CMS is an inactive prodrug).

  • Validation: You must use specific QC strains to verify the "acceptable loss" is within range (see Section 4).

Path B: Research & Drug Discovery (PK/PD Modeling)

Goal: Determine the true potency and intrinsic activity of the molecule. Directive: You SHOULD use mitigation strategies to prevent binding. Rationale: To model pharmacokinetics accurately, you need to know the exact free drug concentration.

Mitigation Protocol (The "P-80" Method): The addition of Polysorbate-80 (Tween-80) coats the plastic, preventing colistin adsorption.

StepActionTechnical Note
1. Stock Prep Prepare P-80 Stock at 0.2% (v/v) in sterile water.P-80 is viscous. Cut the pipette tip or use a positive displacement pipette for accuracy.
2. Broth Prep Dilute P-80 Stock 1:100 into cation-adjusted Mueller-Hinton Broth (CAMHB).Final P-80 concentration in broth: 0.002% .
3. Dispensing Use this "P-80 supplemented broth" for all drug dilutions and bacterial suspensions.Do not exceed 0.002% . Higher concentrations inhibit bacterial growth and cause cell lysis.
4. Alternative Use Polypropylene (PP) plates.PP binds significantly less colistin than PS. Warning: PP plates often have poor optical clarity for visual reading.[3]

Troubleshooting & FAQs

Q: I am seeing "Skipped Wells" (Growth at high conc, no growth at low conc). Why?

A: This is rarely due to adsorption. This is a hallmark of Heteroresistance . Colistin resistance in Enterobacterales and Acinetobacter is often unstable. Subpopulations of resistant colonies grow in high concentrations while the bulk population dies.

  • Fix: Check your inoculum purity. Do not ignore the growth in high wells; this indicates resistance.

Q: Can I use glass tubes for my serial dilutions to prevent binding?

A: Yes and No.

  • Yes: Glass binds colistin weakly (low affinity).

  • No: Glass has a massive surface area and high capacity. At very low concentrations (<1 mg/L), glass can strip colistin from the solution.

  • Best Practice: Perform serial dilutions in Polypropylene tubes or untreated Polystyrene blocks, then transfer to the assay plate immediately.

Q: My MICs are 2-fold higher than the QC range. Is it the plate?

A: Check the manufacturer. Different brands of "untreated polystyrene" vary in surface charge density.

  • High Risk: Tissue-Culture treated plates (High negative charge).

  • Medium Risk: Standard ELISA/Assay plates.

  • Low Risk: Greiner or Nunc non-treated, round-bottom plates (often cited in validation studies).

  • Immediate Action: Run a parallel test with E. coli ATCC 25922.[1][4] If the MIC is >2 mg/L, your plastic is binding too much drug.

Q: Why not just calculate the loss and adjust the result?

A: The adsorption isotherm is non-linear (Langmuir kinetics). You lose a higher percentage of drug at lower concentrations than at high concentrations.[3] You cannot apply a simple linear correction factor.

Validation System (Self-Check)

To ensure your assay is accounting for binding correctly (either by accepting it or mitigating it), you must run these controls.

The QC Decision Matrix

QC_Validation Start Run Assay QC_Strain Inoculate E. coli ATCC 25922 Start->QC_Strain Result Check MIC Result QC_Strain->Result Range_Standard 0.25 - 2.0 µg/mL (Standard CLSI/EUCAST) Result->Range_Standard No Additives Range_P80 < 0.12 - 0.25 µg/mL (With P-80/Surfactant) Result->Range_P80 With 0.002% P-80 Decision_Standard Valid for Clinical Reporting Range_Standard->Decision_Standard Decision_Research Valid for Potency Research Range_P80->Decision_Research

Figure 2: Validation ranges for E. coli ATCC 25922 depending on protocol.

Data Table: Expected QC Ranges

Organism ATCC Code Standard MIC (Plain PS) "True" MIC (w/ P-80 or PP)
E. coli 25922 0.25 – 2 mg/L 0.06 – 0.25 mg/L
P. aeruginosa 27853 0.5 – 4 mg/L 0.12 – 1 mg/L

| E. coli (Resistant) | NCTC 13846 (mcr-1) | 4 – 8 mg/L | 4 – 8 mg/L* |

*Note: High MIC resistant strains are less affected by adsorption because the drug concentration saturates the plastic binding sites.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition (M100).[Link]

  • EUCAST. (2016).[4][6][7] Warnings concerning antimicrobial susceptibility testing products or procedures: Colistin broth microdilution.[4][6][Link]

  • Karvanen, M., et al. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy.[4][5][6][8] [Link]

  • Sader, H. S., et al. (2013). To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains.[5][8] Journal of Clinical Microbiology. [Link]

  • Humphries, R. M. (2015). Susceptibility Testing of the Polymyxins: Where Are We Now? Pharmacotherapy.[4][5] [Link]

Sources

Optimization

Technical Support Center: Optimizing Colistin Sulfate Time-Kill Assays

Topic: Improving the Reproducibility of Colistin Sulfate Time-Kill Curves Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQ Executive Summary: The Colistin Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Reproducibility of Colistin Sulfate Time-Kill Curves Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQ

Executive Summary: The Colistin Paradox

Colistin (Polymyxin E) is a "sticky," polycationic peptide that presents unique challenges in vitro. Unlike small-molecule antibiotics (e.g., ciprofloxacin), colistin’s behavior is governed heavily by biophysics—specifically adsorption to plastics and interaction with divalent cations. Poor reproducibility in time-kill curves is rarely due to biological variation alone; it is often a symptom of unmitigated pre-analytical variables.

This guide addresses the three primary failure modes in colistin assays: Drug Adsorption (The Disappearing Drug) , Heteroresistance (The Phoenix Effect) , and Antibiotic Carryover .

Part 1: Pre-Analytical Variables (The Setup)
Q: My measured T0 (Time Zero) colistin concentrations are consistently 20-50% lower than calculated. Is my stock solution degrading?

A: It is likely not degradation, but adsorption . Colistin is an amphipathic, cationic peptide that binds rapidly and nonspecifically to negatively charged surfaces, particularly polystyrene (PS), which is the standard material for most cell culture plates.[1]

The Fix:

  • Labware Selection: Switch to low-protein-binding polypropylene (PP) or borosilicate glass for all dilution steps and stock storage. Standard polystyrene can strip up to 50% of the drug from solution within hours.

  • Avoid "Treated" Plastics: Never use tissue-culture treated plates; the plasma treatment creates negative charges (carboxyl groups) that act as a "colistin sink."

  • Pre-saturation (Optional but effective): Some protocols suggest pre-incubating the plasticware with the drug solution for 30 minutes, discarding it, and then adding the experimental volume, though using correct materials is preferred.

Material Compatibility Table:

MaterialColistin Recovery (24h)Recommendation
Borosilicate Glass >95%Gold Standard for stocks
Low-Binding Polypropylene 90-95%Recommended for assay plates
Standard Polystyrene (PS) 20-60%FORBIDDEN
Tissue-Culture Treated PS <10%FORBIDDEN
Q: Can I use the clinical formulation of Colistin (Colistimethate Sodium) for my in vitro experiments?

A: Absolutely not. Colistimethate Sodium (CMS) is an inactive prodrug designed for clinical safety. It requires hydrolysis in vivo to become active colistin. In vitro hydrolysis is slow, incomplete, and pH-dependent, leading to unpredictable active drug concentrations.

  • The Rule: Always use Colistin Sulfate salt for in vitro time-kill, MIC, or checkerboard assays.

Part 2: Assay Execution (The "Phoenix" Effect)
Q: I observe rapid bacterial killing (3-4 log drop) in the first 2 hours, followed by full regrowth by 24 hours. Is the antibiotic degrading over time?

A: While colistin can degrade, this "U-shaped" curve is the hallmark of Heteroresistance . Colistin heteroresistance is common in Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The initial population is mostly susceptible and dies quickly. However, a pre-existing resistant subpopulation (often unstable) survives, amplifies, and dominates the culture by 24 hours.

The Fix:

  • Verify Heteroresistance: Perform a Population Analysis Profile (PAP) to confirm the presence of subpopulations growing at >2x MIC.

  • Modify Sampling: Do not rely solely on T0 and T24 points. Sample at T1, T2, T4, T6, and T24 to capture the "kill" and "regrowth" phases accurately.

  • Cation Control: Ensure your Mueller-Hinton Broth is Cation-Adjusted (CAMHB) with physiological levels of Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). Low cation levels artificially enhance colistin activity, masking resistance.

Q: Why do my control growth curves vary significantly between replicates on different days?

A: This is often the Inoculum Effect . Colistin activity is highly inoculum-dependent. A starting density of


 CFU/mL may be eradicated, while 

CFU/mL may show no killing at the same concentration due to the "titration" of drug molecules by the sheer number of bacterial outer membranes.
  • Protocol Standard: Standardize starting inoculum rigorously to

    
     CFU/mL using flow cytometry or optical density (OD) normalized to a standard curve, not just McFarland standards which can be subjective.
    
Part 3: Post-Analytical (Readout & Data)
Q: I suspect "false negatives" on my agar plates. The broth is clear, but no colonies grow even at low dilutions.

A: You are likely experiencing Antibiotic Carryover . When you plate a sample directly from a high-concentration well (e.g., 4x MIC), you transfer enough colistin to the agar plate to inhibit colony formation of viable cells, effectively continuing the "kill" reaction on the plate.

The Fix:

  • Wash Step: Centrifuge the sample (e.g., 10,000 x g for 3 mins), remove the supernatant, and resuspend the pellet in sterile saline before plating. This physically removes the drug.

  • Dilution: Ensure at least a 1:100 dilution is performed for high-concentration samples, provided this doesn't push you below the Limit of Detection (LOD).

Visualizations
Figure 1: The Colistin Critical Path

A workflow diagram highlighting Critical Control Points (CCPs) where reproducibility is often lost.

ColistinWorkflow cluster_errors Common Failure Modes Stock Stock Prep (Colistin Sulfate) Dilution Dilution Series (Glass/PP Only) Stock->Dilution Avoid PS Plastics Incubation Incubation (CAMHB + Cations) Dilution->Incubation Adsorption Drug Adsorption (Low Recovery) Dilution->Adsorption Inoculum Inoculum Std. (5x10^5 CFU/mL) Inoculum->Incubation Strict Density Control Sampling Sampling (T0, T2, T6, T24) Incubation->Sampling Timing is Critical Hetero Regrowth (Heteroresistance) Incubation->Hetero Plating Plating (Wash/Dilute) Sampling->Plating Neutralize Carryover Carryover False Negatives (Carryover) Plating->Carryover

Caption: Critical Control Points in Colistin assays. Red nodes indicate high-risk steps for drug loss; Yellow indicates biological variability risks.

Figure 2: Troubleshooting Regrowth Logic

A decision tree to distinguish between heteroresistance, degradation, and contamination.

RegrowthLogic Start Observation: Regrowth at T24 after initial killing CheckControl Is Growth Control normal? Start->CheckControl CheckMIC Retest MIC of Survivors CheckControl->CheckMIC Yes Contam Diagnosis: Contamination CheckControl->Contam No (Abnormal morphology) CheckStability Check Drug Stability (Bioassay) CheckMIC->CheckStability MIC Unchanged Hetero Diagnosis: Heteroresistance CheckMIC->Hetero MIC Increased (>4x) CheckStability->Hetero Conc. Normal (Tolerance) Degradation Diagnosis: Drug Degradation/Adsorption CheckStability->Degradation Conc. < Expected

Caption: Logical flow for diagnosing the root cause of bacterial regrowth in time-kill assays.

References
  • Karvanen, M., et al. (2017).[2] "Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions." Antimicrobial Agents and Chemotherapy.[2][3][4][5] This pivotal study quantifies colistin loss to various plastic types.

  • CLSI. (2020).[6] "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute.[7][8] Definitive guidelines on cation adjustment and broth microdilution standards.

  • Andersson, D.I., et al. (2019). "Antibiotic Heteroresistance: From Bench to Bedside." Clinical Microbiology Reviews. Explains the mechanism of subpopulations causing regrowth in time-kill curves.

  • Bulman, Z.P., et al. (2017). "Polymyxin Combinations Combat Polymyxin-Resistant Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[2][3][4][5] Demonstrates the inoculum effect and carryover neutralization techniques.

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Colistin-Induced Renal Cell Injury In Vitro

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating colistin-induced nephrotoxicity.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating colistin-induced nephrotoxicity. Here, we provide in-depth, field-proven insights and troubleshooting solutions to help you navigate the complexities of your in vitro experiments. Our goal is to equip you with the knowledge to build robust, self-validating assays for developing strategies to protect renal cells from colistin-induced injury.

Part 1: Understanding the "Why" — Core Mechanisms of Colistin Nephrotoxicity

Before troubleshooting experimental issues, it is crucial to understand the underlying mechanisms of colistin's toxicity to renal proximal tubular epithelial cells (RPTECs), the primary target of injury.

FAQ: What are the primary molecular pathways activated during colistin-induced renal cell injury?

Colistin does not simply lyse renal cells in the way it disrupts bacterial membranes. At clinically relevant concentrations, its toxicity is a more complex process orchestrated by the intracellular accumulation of the drug. This accumulation triggers a cascade of events, primarily involving:

  • Oxidative Stress: Colistin induces mitochondrial dysfunction, leading to the overproduction of reactive oxygen species (ROS).[1][2] This creates a state of oxidative stress, where cellular antioxidant defenses are overwhelmed, causing damage to lipids, proteins, and DNA.[3]

  • Mitochondrial Dysfunction: As the cell's powerhouse, mitochondria are a key target. Colistin impairs mitochondrial function, disrupts the mitochondrial membrane potential, and can lead to mitochondrial shrinkage, further fueling ROS production and initiating apoptosis.[4][5]

  • Apoptosis (Programmed Cell Death): The culmination of oxidative stress and mitochondrial damage is often apoptosis. Colistin has been shown to activate multiple apoptotic pathways, including the mitochondrial (intrinsic), death receptor (extrinsic), and endoplasmic reticulum (ER) stress pathways, leading to controlled cell demolition.[3][4]

  • Endoplasmic Reticulum (ER) Stress: Colistin can cause the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). While initially a survival mechanism, prolonged ER stress activates pro-apoptotic factors, contributing to cell death.[4][5]

These pathways are interconnected, creating a vicious cycle of cellular damage. Understanding these mechanisms is key to selecting appropriate biomarkers for your assays and identifying potential therapeutic targets.

Colistin_Toxicity_Pathway Colistin Colistin Accumulation in RPTECs Mito Mitochondrial Dysfunction Colistin->Mito ER ER Stress (Unfolded Protein Response) Colistin->ER ROS Oxidative Stress (↑ ROS) Mito->ROS Generates Apoptosis Apoptosis Mito->Apoptosis Intrinsic Pathway ROS->Apoptosis Induces Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage ER->Apoptosis Induces Damage->Apoptosis

Caption: Key signaling pathways in colistin-induced renal cell injury.

Part 2: Troubleshooting Common Experimental Issues

Here we address specific problems you may encounter during your in vitro assays and provide actionable solutions.

FAQ 1: My cells are dying too quickly after colistin exposure. How can I optimize the dose and time?

Answer: This is a common issue. Colistin's cytotoxic effects are both dose- and time-dependent.[4][6] Using a concentration that is too high or an exposure time that is too long will cause widespread necrosis, masking any potential protective effects of your test compounds. The goal is to induce a measurable injury (e.g., 30-50% reduction in viability) without overwhelming the system.

Solution: Perform a Dose-Response and Time-Course Experiment.

This fundamental experiment will establish the optimal colistin concentration (e.g., the EC50 or IC50) and exposure duration for your specific cell line.

  • Cell Seeding: Seed your renal cells (e.g., HK-2, NRK-52E) in a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) and allow them to adhere overnight.[7]

  • Treatment Preparation: Prepare a series of colistin sulfate dilutions in serum-free culture medium. A common concentration range to test is 25 µM to 1000 µM.[1][6]

  • Exposure: Remove the old medium from the cells and add 100 µL of the colistin dilutions to the appropriate wells. Include "vehicle control" wells that receive only the serum-free medium.

  • Incubation: Incubate separate plates for different time points (e.g., 6, 12, 24, and 48 hours).[6]

  • MTT Addition: At the end of each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified SDS) to each well to dissolve the formazan crystals.[9]

  • Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Data Recording Template
Time Point: 24 Hours
Well [Colistin] (µM) Replicate 1 (Abs) Replicate 2 (Abs) Replicate 3 (Abs) Mean Abs % Viability
A1-A30 (Control)100%
B1-B325
C1-C350
D1-D3100
E1-E3200
F1-F3400

% Viability = (Mean Abs of Treatment / Mean Abs of Control) x 100

From this data, you can plot a dose-response curve for each time point and determine the ideal conditions for your mitigation studies. For example, a concentration of 200 µM colistin for 24 hours is often used to establish an in vitro renal toxicity model.[1]

FAQ 2: I'm not seeing a significant protective effect with my antioxidant compound. What could be wrong?

Answer: This can be frustrating, but several factors beyond the compound's efficacy can lead to this result. The issue often lies in the experimental setup.

Solution: Systematically Troubleshoot Your Protocol.

Potential Issue Underlying Cause Recommended Solution & Rationale
Incorrect Timing The protective agent was added too late.Administer the protective agent before or concurrently with colistin. Many protective mechanisms, especially for antioxidants, require the agent to be present before the oxidative insult begins to effectively neutralize ROS as they are formed.[3][10] A common strategy is a 2-hour pre-treatment.[6]
Compound Bioavailability The compound is not being taken up by the cells or is unstable in the culture medium.Verify compound stability and cellular uptake. Check the literature for the compound's stability at 37°C. Consider using a formulation that enhances solubility or uptake.
Wrong Endpoint The chosen assay (e.g., viability) is not sensitive enough or doesn't measure the targeted mechanism.Measure a more direct marker of the protective mechanism. If you are testing an antioxidant, measure ROS levels directly. If you are testing an anti-apoptotic agent, measure caspase activity or perform a TUNEL assay.
Assay Interference The compound itself is interfering with the assay reagents.Run cell-free controls. For an MTT assay, incubate your compound with MTT reagent in cell-free media. If a purple color develops, your compound is directly reducing MTT, creating a false positive signal for viability.[11] In this case, switch to a different viability assay (e.g., LDH release or ATP-based assay).
FAQ 3: How do I accurately measure oxidative stress in my cell model?

Answer: Measuring ROS is a direct way to quantify the oxidative stress induced by colistin and to assess the efficacy of antioxidant strategies. The most common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with your protective agent (if applicable) followed by the optimized concentration of colistin. Include a "positive control" group treated with an ROS inducer like Tert-Butyl Hydrogen Peroxide (TBHP) and a "negative control" group with vehicle only.[12]

  • Probe Preparation: Prepare a 10-20 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use. Protect the solution from light.[13][14]

  • Loading: After treatment, remove the medium and wash the cells gently with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[12][13] During this time, cellular esterases cleave the diacetate group, and ROS oxidizes the probe to the highly fluorescent DCF.

  • Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12][15]

Caption: A simple workflow for measuring intracellular ROS.

Part 3: Advanced Strategies and Protective Agents

Once your model is optimized, you can explore various protective strategies.

FAQ 4: What are some promising protective agents I can use as positive controls or test candidates?

Answer: Several compounds have shown promise in preclinical studies by targeting the key mechanisms of colistin toxicity. Using a well-characterized agent as a positive control is essential for validating your assay.

Protective Agent Proposed Mechanism Typical In Vitro Concentration Supporting Source
N-acetylcysteine (NAC) Antioxidant; replenishes intracellular glutathione (GSH) stores.1-5 mM[11]
Ascorbic Acid (Vitamin C) Potent antioxidant; direct ROS scavenger.50-200 µM[16]
Melatonin Antioxidant and anti-inflammatory agent.10-100 µM[17]
Cilastatin Inhibits megalin-mediated uptake of colistin into proximal tubule cells.Varies by model[17]
Alpha-Lipoic Acid (ALA) Antioxidant; suppresses NADPH oxidase.Varies by model[10]

References

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Colistin-induced nephrotoxicity in vitro. Retrieved February 9, 2026, from [Link]

  • ROS Assay Kit Protocol. (n.d.). ROS Assay Kit Protocol. Retrieved February 9, 2026, from [Link]

  • Mahmoud, M. A., & Alharbi, M. (2025). Molecular mechanisms attributed to colistin renal proximal tubular epithelial cytotoxicity. Saudi Pharmaceutical Journal, 33, 102009. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved February 9, 2026, from [Link]

  • Casey, A., et al. (2010). Particle-induced artifacts in the MTT and LDH viability assays. Inhalation Toxicology, 22(Suppl 2), 73-80. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 9, 2026, from [Link]

  • Gai, Z., et al. (2019). Molecular Mechanisms of Colistin-Induced Nephrotoxicity. Molecules, 24(3), 653. [Link]

  • Jo, J., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]

  • Chen, Y.-H., et al. (2024). Colistin Induces Oxidative Stress and Apoptotic Cell Death through the Activation of the AhR/CYP1A1 Pathway in PC12 Cells. International Journal of Molecular Sciences, 25(14), 7508. [Link]

  • Yousef, J. M., et al. (2020). Pharmacological agents for the prevention of colistin-induced nephrotoxicity. Journal of Chemotherapy, 32(4), 163-176. [Link]

  • Mahmoud, M. A., & Alharbi, M. (2025). Molecular mechanisms attributed to colistin renal proximal tubular epithelial cytotoxicity. ResearchSquare. [Link]

  • Yousef, J. M., et al. (2022). Pharmacological agents for the prevention of colistin-induced nephrotoxicity. Journal of Chemotherapy, 34(4), 213-228. [Link]

  • Yousef, J. M., et al. (2012). Ascorbic acid protects against the nephrotoxicity and apoptosis caused by colistin and affects its pharmacokinetics. The Journal of antimicrobial chemotherapy, 67(2), 452–459. [Link]

  • Garonzik, S. M., et al. (2011). Cell cycle arrest in a model of colistin nephrotoxicity. American journal of physiology. Renal physiology, 300(3), F750–F757. [Link]

  • ResearchGate. (2020). What is the exact protocol of ROS measurement using DCFDA?. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024). Colistin treatment induces oxidative stress damage in PC12 cells. Retrieved February 9, 2026, from [Link]

Sources

Optimization

Technical Support Center: Colistin Sulfate Stability &amp; Handling Guide

Topic: Factors Affecting the Stability of Colistin Sulfate in Different Buffers Audience: Researchers, Formulation Scientists, and QC Analysts Content Type: Technical Troubleshooting & FAQs Executive Summary: The Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Factors Affecting the Stability of Colistin Sulfate in Different Buffers Audience: Researchers, Formulation Scientists, and QC Analysts Content Type: Technical Troubleshooting & FAQs

Executive Summary: The Stability Triad

As a Senior Application Scientist, I frequently encounter experimental failures involving Colistin Sulfate that are misattributed to compound purity. In reality, 90% of these issues stem from three environmental factors: pH excursion (> pH 6.0) , surface adsorption (labware selection) , and hydrolytic degradation in specific buffer systems.

This guide provides a self-validating framework to ensure the integrity of your Colistin Sulfate (CS) experiments.

Part 1: Critical Factors & Troubleshooting (FAQ)
Category 1: Buffer Selection & pH Stability

Q: Why does my Colistin Sulfate potency decrease rapidly in Phosphate Buffered Saline (PBS) at pH 7.4? A: This is a chemically induced hydrolysis issue, not a biological one. Colistin Sulfate is a polycationic cyclic polypeptide. While it is highly stable in water (pH 4.0–6.0), it exhibits significant instability in isotonic phosphate buffer at physiological pH (7.4).[1]

  • Mechanism: At pH > 7.0, the amide linkages in the cyclic peptide ring and the fatty acid tail are susceptible to base-catalyzed hydrolysis.

  • Data Insight: Studies show that while CS is stable in water at 37°C for 120 hours, significant degradation occurs in phosphate buffer (pH 7.[1][2][3][4][5]4) within the same timeframe [1].

  • Recommendation: If physiological conditions are required, prepare the solution immediately before use. For storage or stock solutions, strictly use acidic matrices (pH 4.0–6.0) .

Q: I see a precipitate when adjusting my buffer to pH 8.0. Is this contamination? A: No, it is likely the precipitation of the Colistin base. Colistin Sulfate is a salt.[6][7][8] As you raise the pH above 7.5, you deprotonate the free amino groups (Dab residues), reducing the molecule's solubility.

  • The Limit: Colistin base precipitates from aqueous solutions at pH > 7.5 [2].[7]

  • Action: Maintain experimental pH below 7.0 whenever possible. If high pH is mandatory for a short-term assay, verify the concentration is below the solubility limit of the free base form.

Category 2: Surface Adsorption (The "Hidden" Loss)

Q: My MIC values are inconsistent, and HPLC shows lower recovery than expected. Is the drug degrading? A: It is likely adsorbing to your labware , not degrading. Colistin is amphipathic (hydrophobic tail + cationic head), making it "sticky" towards negatively charged surfaces (glass) and hydrophobic surfaces (polystyrene).

  • The Trap: Standard polystyrene (PS) plates and glass vials can strip up to 50-80% of Colistin from solution at low concentrations (< 4 mg/L) within 24 hours [3].

  • The Fix:

    • Replace: Use polypropylene (PP) or low-protein-binding plastics.[9]

    • Avoid: Soda-lime glass and standard tissue-culture treated polystyrene.

    • Coat: In extreme cases, polysorbate 80 (0.002%) can reduce adsorption, though this may interfere with biological assays.

Category 3: Compound Identity (CMS vs. Sulfate)

Q: Can I substitute Colistin Methanesulfonate (CMS) for Colistin Sulfate in my susceptibility assay? A: Absolutely NOT.

  • Colistin Sulfate: The active cationic antibacterial agent.[8] Stable in vitro (at low pH). Used for susceptibility testing (MIC).[10][11]

  • CMS (Colistimethate Sodium): An inactive prodrug designed for reduced toxicity in vivo. It requires hydrolysis to become active.[8]

  • Consequence: Using CMS in an in vitro MIC assay will yield falsely high MIC values because the bacteria are only exposed to the small fraction of Colistin released by hydrolysis during the incubation [4].

Part 2: Visualizing the Stability Logic

The following diagrams illustrate the decision-making process for buffer selection and the degradation pathways.

Figure 1: Experimental Setup Decision Tree

G Start Start: Colistin Sulfate Experiment BufferCheck Check Buffer pH Start->BufferCheck pH_Low pH 2.0 - 6.0 BufferCheck->pH_Low Ideal pH_High pH > 7.0 BufferCheck->pH_High Risk MaterialCheck Check Labware Material Material_PS Polystyrene/Glass MaterialCheck->Material_PS Avoid Material_PP Polypropylene (Low Binding) MaterialCheck->Material_PP Recommended pH_Low->MaterialCheck Unstable Outcome: Hydrolysis/Precipitation pH_High->Unstable Hydrolysis/Precipitation Adsorption Outcome: Drug Loss (Adsorption) Material_PS->Adsorption Stable Outcome: Stable Solution Material_PP->Stable

Caption: Decision tree for minimizing Colistin Sulfate loss during experimental design. Green paths indicate optimal conditions.

Figure 2: Degradation & Loss Mechanisms

G cluster_0 Chemical Instability cluster_1 Physical Loss CS Colistin Sulfate (Active Form) Hydrolysis Alkaline Hydrolysis (pH > 7.0) CS->Hydrolysis Buffer Attack Precip Free Base Precipitation (pH > 7.5) CS->Precip Deprotonation Adsorb Surface Adsorption (Polystyrene/Glass) CS->Adsorb Electrostatic/Hydrophobic Interaction Fragments Degradation Products Hydrolysis->Fragments Inactive Peptides Loss Reduced Potency Precip->Loss Loss of Soluble Active Drug Adsorb->Loss

Caption: Primary pathways for Colistin loss. Chemical instability is pH-driven, while physical loss is material-driven.

Part 3: Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a reference standard that remains stable for >60 days.

  • Weighing: Weigh Colistin Sulfate powder into a polypropylene weigh boat.

    • Note: Correct for potency (µg/mg) as stated on the Certificate of Analysis (CoA). Do not assume 100% purity.

  • Solvent: Dissolve in sterile distilled water or 0.9% saline .

    • Critical: Do NOT use phosphate buffer or alkaline media.

    • Validation: Verify pH is between 4.5 – 6.0 using a micro-pH probe.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mg/mL). Higher concentrations are relatively less susceptible to percentage loss via adsorption than dilute solutions.

  • Storage: Aliquot into low-protein-binding polypropylene cryovials. Store at -20°C or -80°C.

    • Shelf Life: Stable for at least 6 months at -20°C. Avoid freeze-thaw cycles.[7]

Protocol B: Stability Verification Assay (HPLC)

Purpose: To verify if your buffer system is degrading the drug.

ParameterSpecification
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes Colistin during run)
Gradient 20% A to 40% A over 20 mins
Detection UV at 210 nm (Peptide bond absorption)
Acceptance Recovery of Colistin A and B peaks > 95% relative to Time 0.
Part 4: Data Summary Table

Table 1: Stability of Colistin Sulfate in Various Conditions

ConditionTimeframeResultRecommendation
Water (4°C) 60 Days> 97% RecoveryRecommended for Stock
Water (37°C) 120 HoursStableAcceptable for short-term
Phosphate Buffer (pH 7.4, 37°C) 24-48 HoursSignificant DegradationAvoid or use immediately
Polystyrene Labware 24 Hours~50-80% Loss (Adsorption)Prohibited for low conc.
Polypropylene Labware 24 Hours> 90% RecoveryRecommended
References
  • Li, J., et al. (2003). "Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography." Antimicrobial Agents and Chemotherapy, 47(5), 1364–1369. Link

  • European Pharmacopoeia / USP.[6] "Colistin Sulfate Monograph." DrugFuture. Link

  • Karvanen, M., et al. (2017). "Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions." Antimicrobial Agents and Chemotherapy, 61(11). Link

  • Bergen, P. J., et al. (2006). "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. Link

Sources

Reference Data & Comparative Studies

Validation

colistin sulfate versus polymyxin B activity against Klebsiella pneumoniae

Topic: Colistin Sulfate versus Polymyxin B: Comparative Activity against Klebsiella pneumoniae Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals For the drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Colistin Sulfate versus Polymyxin B: Comparative Activity against Klebsiella pneumoniae Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

For the drug development scientist, the choice between Colistin (Polymyxin E) and Polymyxin B (PMB) presents a distinct paradox. In vitro , these two agents are nearly indistinguishable—sharing 98% structural homology and identical mechanisms of action. In vivo , however, they are radically different drugs due to their clinical formulation and pharmacokinetics.

This guide objectively compares the two agents, focusing on their activity against Klebsiella pneumoniae (Kpn), while strictly delineating between the laboratory reagents (Sulfate forms) and clinical therapeutics (Prodrug vs. Active).[1]

Part 1: Chemical & Mechanistic Foundations[2]

Both agents are lipopeptide antibiotics targeting the Gram-negative outer membrane. They are "surface-active" agents, acting like cationic detergents.

1.1 Structural Comparison

The only chemical difference lies in the amino acid residue at position 6 (R6) of the peptide ring:

  • Polymyxin B: Contains D-Phenylalanine .[2][3]

  • Colistin: Contains D-Leucine .[2][3]

This minor substitution does not significantly alter the in vitro binding affinity to Lipopolysaccharide (LPS), resulting in near-identical MIC spectrums.

1.2 Mechanism of Action (MOA) & Resistance

Both agents bind to the anionic Lipid A component of LPS, displacing divalent cations (


, 

). This destabilizes the outer membrane, leading to leakage and cell death. Resistance in K. pneumoniae is primarily driven by the modification of Lipid A with cationic groups (L-Ara4N or pEtN), reducing the drug's electrostatic attraction.

Figure 1: Polymyxin MOA and Resistance Pathways in K. pneumoniae

MOA_Resistance Drug Polymyxin B / Colistin (Cationic Peptide) Target Lipid A (LPS) (Anionic Phosphate Groups) Drug->Target Electrostatic Attraction Mg Mg++ / Ca++ (Stabilizing Cations) Drug->Mg Displaces Action Displacement of Cations & Membrane Insertion Drug->Action Target->Mg Normally Bound Lysis Cell Lysis (Bactericidal) Action->Lysis Genes Chromosomal Mutations (mgrB, pmrAB, phoPQ) Mod Lipid A Modification (+ L-Ara4N or + pEtN) Genes->Mod Plasmid Plasmid Genes (mcr-1 to mcr-10) Plasmid->Mod Mod->Target Alters Structure Block Reduced Negative Charge (Repulsion of Drug) Mod->Block Block->Drug Prevents Binding

Caption: Mechanism of Action (Green path) vs. Resistance via Lipid A modification (Red path).

Part 2: Comparative In Vitro Potency[4][5][6]

Critical Note for Researchers: In the laboratory, you must use Colistin Sulfate and Polymyxin B Sulfate . Never use Colistimethate Sodium (CMS) for in vitro MIC testing, as it is an inactive prodrug that hydrolyzes unpredictably in broth.

2.1 MIC Distribution and Potency

Data indicates that Polymyxin B is marginally more potent on a molar basis, though clinical breakpoints treat them similarly.

FeatureColistin SulfatePolymyxin B Sulfate
Molecular Weight ~1155 Da~1301 Da
Clinical Breakpoint (CLSI) Intermediate

mg/L; Resistant

mg/L
Intermediate

mg/L; Resistant

mg/L
MIC

/ MIC

(Kpn)
0.5 / >64 mg/L (varies by region)0.5 / >64 mg/L (varies by region)
Time-Kill Kinetics Rapid bactericidal (concentration-dependent)Rapid bactericidal (concentration-dependent)
Heteroresistance High prevalence ("Skipped wells" common)High prevalence
In Vitro Stability High in aqueous solutionHigh in aqueous solution
2.2 The Heteroresistance Problem

Both agents suffer from "heteroresistance" in K. pneumoniae.[4][5] An isolate may appear susceptible (MIC 0.5 mg/L) but contain a subpopulation resistant to >8 mg/L.

  • Observation: In Time-Kill curves, you will often see rapid killing (0–2 hours) followed by regrowth (6–24 hours).

  • Implication: Monotherapy in vitro often fails to sterilize high-inoculum cultures.

Part 3: Pharmacodynamic Nuances (The "In Vivo" Gap)

While in vitro activity is identical, the in vivo performance diverges due to formulation.

  • Polymyxin B: Administered as the active sulfate .[2][6][7]

    • PK Profile: Rapid achievement of Cmax. Not renally cleared (reabsorbed).

    • Advantage: You know exactly how much active drug is in the patient immediately.

  • Colistin: Administered as CMS (Prodrug) .[1][3][7][8]

    • PK Profile: Slow conversion to Colistin (can take hours to reach therapeutic levels). Renally cleared.

    • Disadvantage: In patients with good renal function, CMS is excreted before it converts to active Colistin, leading to sub-therapeutic concentrations.

Verdict: For in vitro screening, they are interchangeable. For in vivo efficacy models, Polymyxin B offers more predictable PK/PD relationships.[9]

Part 4: Experimental Protocols (Self-Validating Systems)

Standard: ISO 20776-1 / CLSI M07. Method: Broth Microdilution (BMD).[10][11][12][13] Warning: Do not use Agar Dilution, Disk Diffusion, or Gradient Strips (E-test) for polymyxins. Large molecular size prevents diffusion through agar, yielding false susceptibility.[11]

4.1 Broth Microdilution Workflow

To ensure data integrity, this protocol controls for the "adsorption effect" (polymyxins sticking to plastics).

Figure 2: Validated BMD Workflow for Polymyxins

BMD_Protocol Stock Stock Prep (Sulfate Forms Only) Dissolve in Water Dilution Dilution Use Polypropylene (Prevent Binding) Stock->Dilution Serial Dilution Plate Plating Polystyrene Plates (OK for final step) Dilution->Plate Add Drug Media Media CAMHB (Cation Adjusted) Media->Dilution Read Readout Manual Read (Ignore 'buttons') Plate->Read 16-20h @ 35°C Inoculum Inoculum 5x10^5 CFU/mL Inoculum->Plate Add Bacteria

Caption: BMD Protocol. Note the requirement for Polypropylene during dilution steps.

4.2 Step-by-Step Methodology
  • Stock Preparation:

    • Weigh Colistin Sulfate or Polymyxin B Sulfate powder (correct for potency, usually

      
       on the vial).
      
    • Dissolve in sterile distilled water (NOT saline) to create a stock (e.g., 2560 mg/L).

    • Validation: Store in glass or polypropylene vials. Polystyrene absorbs the drug, lowering the actual concentration.

  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Validation:

      
       must be 20–25 mg/L; 
      
      
      
      must be 10–12.5 mg/L. Low cations result in false resistance; high cations result in false susceptibility.
  • Dilution & Plating:

    • Perform serial 2-fold dilutions in CAMHB.

    • Dispense 50

      
       into wells of a standard 96-well polystyrene microtiter plate. (Note: While stock storage requires polypropylene, the final plate can be polystyrene as the surface-area-to-volume ratio during the short incubation is acceptable per CLSI).
      
  • Inoculation:

    • Prepare 0.5 McFarland suspension of K. pneumoniae. Dilute to reach final well concentration of

      
       CFU/mL.
      
    • Add 50

      
       inoculum to wells.
      
  • Incubation & Reading:

    • Incubate 16–20 hours at

      
      .
      
    • Reading Rule: Polymyxins do not form a "haze." They often form a "button" of growth. Read the MIC as the lowest concentration that completely inhibits visible growth.

Part 5: Clinical Translation & Safety

While this guide focuses on activity, the "nephrotoxicity" profile is the deciding factor for development.

  • Historical View: Colistin was preferred largely due to habit and availability.

  • Modern Consensus: Polymyxin B is less nephrotoxic than Colistin (CMS) in comparable dosing cohorts.

    • Reasoning: To achieve a therapeutic titer of Colistin (2 mg/L), a patient must be loaded with a massive amount of CMS. The renal tubule cells are exposed to high concentrations of CMS and Colistin during excretion. Polymyxin B, being largely non-renally cleared, spares the kidney tubules from this "concentration effect."

Recommendation: For new drug discovery programs targeting K. pneumoniae, Polymyxin B is the superior comparator due to its predictable PK and lower toxicity ceiling, allowing for more robust in vivo dosing.

References
  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews. [Link]

  • Nation, R. L., et al. (2019). Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus. The Lancet Infectious Diseases. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[11] M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Landman, D., et al. (2008). Polymyxin B Revisited. Archives of Internal Medicine. [Link]

  • Tsuji, B. T., et al. (2019). International Consensus Guidelines for the Optimal Use of the Polymyxins. Pharmacotherapy. [Link]

  • Zavascki, A. P., & Nation, R. L. (2017).[14] Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? Antimicrobial Agents and Chemotherapy. [Link]

Sources

Comparative

comparing the efficacy of colistin sulfate monotherapy and combination therapy

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The "Last Resort" Paradox[1] Colistin (polymyxin E) remains the definiti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The "Last Resort" Paradox[1]

Colistin (polymyxin E) remains the definitive salvage therapy for multidrug-resistant (MDR) Gram-negative pathogens, particularly Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. However, its use is defined by a critical tension: Monotherapy is frequently hampered by heteroresistance and dose-limiting nephrotoxicity, while Combination Therapy offers theoretical mechanistic synergy that does not always translate to reduced patient mortality.

This guide moves beyond basic descriptions to analyze the causality of efficacy, providing a rigorous framework for experimentally validating colistin-based regimens.

Mechanistic Architecture: The "Breach and Enter" Strategy

To understand the efficacy gap, one must analyze the molecular events at the outer membrane (OM).

Monotherapy Mechanism & Failure Points

Colistin acts as a cationic detergent. It binds to the anionic phosphate groups of Lipid A in the lipopolysaccharide (LPS) layer, displacing divalent cations (


, 

). This destabilizes the OM, causing leakage of intracellular contents.
  • Failure Point: LPS Modification. Pathogens upregulate the pmrCAB or phoPQ operons, leading to the addition of phosphoethanolamine (pEtN) to Lipid A. This reduces the net negative charge, repelling colistin and rendering monotherapy ineffective.

Combination Mechanism (Synergy)

Combination therapy relies on the "Breach and Enter" effect. Even in resistant strains, colistin often retains enough activity to transiently permeabilize the OM. This "breach" allows partner drugs (which are typically excluded by the OM) to bypass the permeability barrier and hit intracellular targets.

  • Colistin + Rifampin: Rifampin is hydrophobic and large; it cannot normally cross the Gram-negative OM. Colistin permeabilization allows rifampin entry to inhibit RNA polymerase.

  • Colistin + Carbapenems: Colistin disrupts the OM, allowing carbapenems to access penicillin-binding proteins (PBPs) even in the presence of porin loss.

Visualization: The Synergistic "Breach" Mechanism

SynergyMechanism Colistin Colistin Sulfate Membrane Gram-Negative Outer Membrane (LPS Layer) Colistin->Membrane Electrostatic Binding Disruption Displacement of Mg2+/Ca2+ Membrane Destabilization Membrane->Disruption Cation Displacement PartnerDrug Partner Drug (e.g., Rifampin/Carbapenem) Disruption->PartnerDrug Permeability Increase (The 'Breach') CellDeath Bactericidal Cascade (Synergistic Killing) Disruption->CellDeath Leakage (Monotherapy Effect) IntracellularTarget Intracellular Target (Ribosome/PBP/RNA Pol) PartnerDrug->IntracellularTarget Access Enabled IntracellularTarget->CellDeath Inhibition

Figure 1: The "Breach and Enter" model illustrating how colistin facilitates the entry of partner drugs that are otherwise impermeable to the Gram-negative cell wall.

Comparative Efficacy Data

The following data synthesizes findings from recent systematic reviews and in-vitro studies. Note the divergence between microbiological success and clinical survival.[1][2]

Table 1: Clinical Outcomes (Monotherapy vs. Combination)

Data Source: Aggregated from systematic reviews (e.g., PubMed, Cochrane).

Outcome MetricMonotherapyCombination TherapyStatistical SignificanceInterpretation
Microbiological Eradication LowerHigher (RR ~1.[3][4][5][6]07)

Combination is superior at clearing the organism, especially in A. baumannii.
28-Day Mortality ~42.6%~38.0%NS (

)
Clearing bacteria does not always save the patient (host factors dominate).
Nephrotoxicity BaselineBaselineNS (

)
Surprisingly, adding a second drug does not statistically increase renal failure risk in most meta-analyses.
Resistance Suppression LowHigh N/A (In-vitro)Combinations suppress the emergence of heteroresistant subpopulations.
Table 2: In-Vitro Synergy Rates (Checkerboard Assays)

Target: MDR Acinetobacter baumannii & K. pneumoniae

Combination PartnerSynergy Rate (FICI

0.[7][8][9]5)
Mechanism of SynergyClinical Utility Note
Rifampin 90 - 100% OM permeabilization allows entry of hydrophobic rifampin.Highly active in-vitro; concerns about rapid rifampin resistance if colistin dose is sub-optimal.
Meropenem 50 - 85%Enhanced access to PBPs; effective even in carbapenem-resistant strains.Standard of care in many ICUs; prevents heteroresistance.
Tigecycline 40 - 60%Variable; often additive rather than synergistic.Used when options are exhausted; bacteriostatic nature limits synergy.
Vancomycin VariableAllows entry of large glycopeptide molecule.Unconventional; gaining traction for specific MDR isolates.[10]

Experimental Protocols: Validating Synergy

To scientifically justify a combination regimen, you must generate self-validating data. Do not rely on literature alone; strain-specific variability is high.

Protocol A: High-Throughput Checkerboard Assay

Purpose: Rapidly screen for synergistic interactions (FICI determination).[11]

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (to minimize colistin binding to plastic).

  • Standardized inoculum (

    
     CFU/mL).[11]
    

Workflow:

  • Matrix Setup: Dispense Colistin along the Y-axis (dilutions:

    
     MIC to 
    
    
    
    MIC) and Partner Drug along the X-axis.
  • Inoculation: Add

    
     of bacterial suspension to each well.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Analysis: Determine the MIC of each drug alone and in combination (lowest concentration with no visible growth).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    
    
    

Interpretation Criteria:

  • Synergy: FICI

    
    [8][9][10][12][13][14][15]
    
  • Additivity:

    
     FICI 
    
    
    
  • Indifference:

    
     FICI 
    
    
    
    [12][13]
  • Antagonism: FICI

    
    [12][14][15]
    
Protocol B: Time-Kill Kinetic Assay

Purpose: Determine the rate of bactericidal activity and suppressive capacity over time.[8] This is superior to Checkerboard for understanding pharmacodynamics.

Critical Control:

  • Limit of Detection: Ensure your plating method can detect down to

    
     CFU/mL to accurately measure a 3-log kill.
    
  • Carryover Effect: When plating, use saline dilution to wash away antibiotics, preventing drug carryover from inhibiting growth on the agar plate.

Workflow:

  • Preparation: Prepare flasks with CAMHB containing:

    • Control (Growth)[16]

    • Colistin (

      
       MIC)
      
    • Partner Drug (

      
       MIC)
      
    • Combination (Colistin + Partner)[17]

  • Inoculum: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in sterile saline and plate on MHA. Incubate overnight.

  • Data Plotting: Plot

    
     CFU/mL vs. Time.
    

Definition of Synergy (Time-Kill): A


 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[8][9][12]
Visualization: Experimental Decision Matrix

Workflow Start Isolate MDR Pathogen MIC Determine MIC (Broth Microdilution) Start->MIC Screen Synergy Screen (Checkerboard Assay) MIC->Screen Decision FICI <= 0.5? Screen->Decision TKA Time-Kill Assay (Confirm Kinetics) Decision->TKA Yes Discard Discard Combination Decision->Discard No Clinical Clinical Application (PK/PD Modeling) TKA->Clinical Synergy Confirmed

Figure 2: Step-by-step workflow for validating colistin combinations, moving from high-throughput screening to kinetic confirmation.

Expert Insight: The "Translation Gap"

Why does strong in-vitro synergy not always result in lower patient mortality?

  • PK/PD Mismatch: Colistin has poor lung penetration. In pneumonia models, even if the combination is synergistic in a test tube, the drug may not reach the alveolar space in sufficient concentrations to trigger the "breach" mechanism.

  • Patient Complexity: Patients requiring colistin often have high APACHE II scores. Mortality is frequently driven by underlying organ failure or septic shock rather than the bacterial load itself.

  • Nephrotoxicity Trade-off: While combinations don't statistically increase nephrotoxicity rates compared to monotherapy in some studies, the baseline toxicity of colistin is high. This limits the ability to dose-escalate to maximal bactericidal levels.

Recommendation: Use combination therapy (e.g., Colistin + Meropenem) primarily to suppress resistance emergence and improve microbiological clearance in severe infections (bacteremia, VAP), but strictly monitor renal function.

References

  • Systematic Review on Clinical Outcomes: Title: Colistin-based combination therapy versus monotherapy for carbapenem-resistant gram-negative bacterial infections: a systematic review and meta-analysis.[3][5][6] Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Colistin combination meta-analysis 2024)

  • Mechanisms of Synergy: Title: In vitro synergy of colistin combinations against colistin-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae isolates.[9][10][13][18] Source: Antimicrobial Agents and Chemotherapy URL:[1][2][7][9][10][11][13][17][18][19][20][Link]

  • Checkerboard Assay Methodology: Title: Antimicrobial Synergy Testing: Checkerboard Assay Protocol.[9][10][11][13][15][19] Source: American Society for Microbiology (ASM) / Creative Diagnostics URL:[Link]

  • Time-Kill Assay Standards: Title: Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Source: Antimicrobial Agents and Chemotherapy URL:[1][2][7][9][10][11][13][17][18][19][20][Link]

  • Nephrotoxicity Comparison: Title: Effectiveness and nephrotoxicity of colistin monotherapy vs. colistin-meropenem combination therapy.[21] Source: Clinical Microbiology and Infection URL:[Link]

Sources

Validation

The Colistin Conundrum: A Definitive Guide to MIC Validation via ISO 20776-1

Executive Summary: The "Last Resort" Demands Precision Colistin (Polymyxin E) remains our final firewall against multi-drug resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Last Resort" Demands Precision

Colistin (Polymyxin E) remains our final firewall against multi-drug resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii. However, for years, the clinical microbiology community faced a crisis of accuracy: standard rapid methods were consistently reporting false susceptibilities.

This guide is not merely a protocol; it is a correction of practice. It validates the use of Colistin Sulfate using the only internationally recognized reference method: Broth Microdilution (BMD) according to ISO 20776-1 . We will dissect why gradient strips and automated cards fail, the physics behind colistin adsorption, and provide a self-validating workflow to ensure your MIC data protects patient safety.

Part 1: The Comparative Landscape

Why must we validate against BMD? Because convenience methods are statistically dangerous when applied to polymyxins. Colistin is a large, cationic lipopeptide. It diffuses poorly through agar and binds unpredictably to materials.

The Data: Reference vs. Commercial Methods

The following table summarizes the performance of common alternatives against the ISO 20776-1 Gold Standard. Note the high rate of Very Major Errors (VME) —defined as a resistant isolate being incorrectly reported as susceptible.[1][2]

MethodPrincipleEssential Agreement (EA)Very Major Error (VME) RateVerdict
ISO 20776-1 BMD Liquid Dilution (Gold Standard) 100% (Ref) 0% REQUIRED
Gradient Strips (Etest/MTS)Agar Diffusion~70-75%12% - 30%Not Recommended
Automated Systems (Vitek 2)Algorithm/Growth>90% (Variable)Up to 36%Use with Caution
Disk DiffusionAgar DiffusionN/AHigh (Poor Diffusion)Invalid

Data Sources: Synthesized from joint CLSI/EUCAST studies and comparative evaluations [1][3][5].

Critical Insight: Gradient strips often underestimate the MIC because the large colistin molecule does not diffuse far enough into the agar to represent the true inhibitory concentration. This leads to treating a resistant infection with a drug that will not work.

Part 2: The Physics of Validation (The "Why")

To validate Colistin Sulfate results, you must understand two chemical traps that ruin experiments.

The Adsorption Trap

Colistin is amphipathic and cationic.[3] It adheres avidly to negatively charged surfaces, particularly polystyrene.

  • The Myth: "We must add Polysorbate-80 (Tween 80) to prevent sticking."

  • The Reality: DO NOT use Polysorbate-80. While it reduces adsorption, it acts as a surfactant that permeabilizes the bacterial membrane, artificially lowering the MIC (synergy). The current CLSI/EUCAST standard accounts for the loss of colistin to plain polystyrene plates in the breakpoint definitions [1][2].

The Salt Confusion
  • In Vivo: We use Colistimethate Sodium (CMS) , an inactive prodrug that hydrolyzes into colistin in the body.

  • In Vitro (Lab): You must use Colistin Sulfate . CMS is inactive in the plate and will yield wildly high MICs (false resistance) until it hydrolyzes. Never use CMS for MIC testing.

Part 3: The Reference Protocol (ISO 20776-1)

This protocol is designed to be a self-validating system. If your Quality Control (QC) strains do not fall within range, the entire run is invalid.

Materials
  • Active Pharmaceutical Ingredient: Colistin Sulfate (Potency adjusted, not CMS).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4] Note: Calcium/Magnesium levels are critical for polymyxin activity.

  • Plates: Sterile, non-treated polystyrene 96-well plates (round or V-bottom).

The Workflow

The following diagram outlines the critical path for a valid BMD run.

BMD_Workflow Stock 1. Stock Prep Colistin Sulfate Powder Dissolve in Water (Not DMSO) Dilution 3. Serial Dilution Two-fold series in CAMHB Range: 0.125 - 64 mg/L Stock->Dilution Media 2. Media Prep CAMHB (Ca++ 20-25mg/L) NO Polysorbate-80 Media->Dilution Plate 5. Plating 50µL Drug + 50µL Bug Must use Non-Treated Polystyrene Dilution->Plate Inoculum 4. Inoculum Prep Direct Colony Suspension 0.5 McFarland -> 5x10^5 CFU/mL Inoculum->Plate Incubate 6. Incubation 35 ± 1°C, Ambient Air 16-20 Hours Plate->Incubate Read 7. Read MIC Lowest conc. with NO visible growth Ignore 'skipping' wells Incubate->Read QC_Check QC VALIDATION Is E. coli ATCC 25922 within 0.25-2 mg/L? Read->QC_Check

Figure 1: Critical Control Points in the ISO 20776-1 Colistin BMD Workflow.

Step-by-Step Validation Logic
  • Weighing: Calculate potency using the formula:

    
    . Do not assume 100% potency.
    
  • Inoculum Density: Polymyxins are subject to the "inoculum effect." If your suspension is

    
     CFU/mL, MICs will falsely rise. Use a photometric device, not just the naked eye, to verify the 0.5 McFarland.
    
  • Purity Plate: Always plate 10µL of your inoculum onto a blood agar plate. If you see mixed morphology the next day, the MIC is invalid.

Part 4: Quality Control & Acceptance Criteria

To validate your results, you must run concurrent QC strains. If these strains fail, your patient/test data is rejected.

Mandatory QC Strains
OrganismStrain IDTarget MIC Range (mg/L)Purpose
Escherichia coliATCC 25922 0.25 – 2 General Sensitivity Control
Pseudomonas aeruginosaATCC 27853 0.5 – 4 Cationic Interaction Control
Escherichia coli (mcr-1)NCTC 13846 4 (Range 2-8)Resistance Mechanism Control

Source: EUCAST/CLSI Joint Recommendations [1][2].[5][4][6][7][8][9]

Troubleshooting "Skipped Wells"

A common phenomenon with Colistin is "skipping," where a well at 1 mg/L shows growth, 2 mg/L is clear, but 4 mg/L shows growth again.

  • Cause: Often due to splashing or heteroresistance.

  • Resolution: Do not report. Repeat the test. If it persists, check for purity.

References

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST) & CLSI. (2016).[7][9] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.[4][6][7][9]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing.[9][10]

  • Matuschek, E., et al. (2018).[11] Antimicrobial susceptibility testing of colistin – evaluation of seven commercial MIC products against standard broth microdilution.[5] Clinical Microbiology and Infection.[7][8]

  • International Organization for Standardization (ISO). (2006).[12] ISO 20776-1: Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices.

  • Chew, K. L., et al. (2017). Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution.[5] Journal of Clinical Microbiology.

Sources

Comparative

A Comparative Guide to Colistin Sulfate and Ceftazidime-Avibactam: Navigating the Arsenal Against Gram-Negative Superbugs

In the relentless battle against multidrug-resistant (MDR) Gram-negative bacteria, the clinical and research communities are often faced with a critical choice between reviving older, potent antibiotics and deploying new...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against multidrug-resistant (MDR) Gram-negative bacteria, the clinical and research communities are often faced with a critical choice between reviving older, potent antibiotics and deploying newer, precision-engineered agents. This guide provides an in-depth comparative analysis of two cornerstone therapies in this fight: colistin sulfate, a polymyxin antibiotic representing the last line of defense, and ceftazidime-avibactam, a modern β-lactam/β-lactamase inhibitor combination.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the mechanistic underpinnings, comparative efficacy, and practical applications of these two vital antimicrobial agents, grounded in experimental data and clinical evidence.

Part 1: Colistin Sulfate - The Resurrected Polymyxin

Colistin, discovered in 1949, was largely relegated to topical use for decades due to concerns over systemic toxicity.[1] However, the rise of carbapenem-resistant organisms has necessitated its return to the forefront of systemic therapy.[1][2]

Mechanism of Action: A Brute-Force Disruption

Colistin's mechanism is a rapid, concentration-dependent bactericidal action that involves direct disruption of the bacterial cell membrane.[1][2]

  • Electrostatic Binding: As a polycationic peptide, colistin has a strong affinity for the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5][6]

  • Cationic Displacement: It competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer.[1][4][5][7]

  • Membrane Permeabilization: This displacement leads to a detergent-like effect, disrupting the integrity of the outer membrane, causing leakage of intracellular contents, and ultimately leading to cell death.[1][4][5][7][8][]

Colistin_MoA cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic) Disruption Membrane Disruption & Permeabilization LPS->Disruption Cations Mg²⁺ / Ca²⁺ (Stabilizing Ions) Colistin Colistin Sulfate (Polycationic) Colistin->LPS Electrostatic Binding Colistin->Cations Displaces Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of Action for Colistin Sulfate.

Spectrum of Activity & Resistance

Colistin's primary strength lies in its activity against a range of non-enteric Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[6][][10] However, intrinsic resistance is found in species like Proteus, Providencia, and Serratia.

Resistance, once rare, is now a growing concern and occurs via two primary pathways:

  • Chromosomal Mutations: Modifications to the two-component regulatory systems (e.g., PhoPQ, PmrAB) lead to the addition of positively charged molecules to the lipid A moiety of LPS. This reduces the net negative charge of the outer membrane, weakening its electrostatic attraction to colistin.[3][6]

  • Plasmid-Mediated Resistance: The discovery of mobile colistin resistance (mcr) genes represents a significant threat, allowing for horizontal transfer of resistance between bacterial species.[3]

Clinical Profile: Efficacy vs. Toxicity

Clinical efficacy rates for colistin sulfate in treating carbapenem-resistant organism (CRO) infections have been reported in the range of 54-75%.[11][12][13] However, its utility is severely hampered by a high incidence of dose-dependent toxicities.

  • Nephrotoxicity: Acute kidney injury (AKI) is the most significant adverse effect, with reported rates varying widely but often cited between 10% and 43%.[11][14][15][16]

  • Neurotoxicity: Less common but serious side effects include dizziness, paresthesias, and neuromuscular blockade.[12]

Part 2: Ceftazidime-Avibactam - The Targeted Solution

Ceftazidime-avibactam is a combination product approved by the FDA in 2015.[17][18] It pairs a third-generation cephalosporin with a novel, non-β-lactam β-lactamase inhibitor, designed to overcome key resistance mechanisms.[19]

Mechanism of Action: A Two-Pronged Attack

The synergy between the two components allows for effective targeting of the bacterial cell wall synthesis pathway, even in the presence of powerful β-lactamase enzymes.

  • Ceftazidime: Like other β-lactams, ceftazidime binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This weakens the cell wall, leading to cell death.[20]

  • Avibactam: Avibactam is a diazabicyclooctane inhibitor that protects ceftazidime from degradation.[21] It forms a reversible, covalent adduct with the active site of a broad spectrum of β-lactamases, including Ambler Class A (ESBLs, KPCs), Class C (AmpC), and some Class D (OXA-48) enzymes.[18][20][21][22][23] Crucially, it is not effective against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP.[18][24][25]

CZA_MoA cluster_bacterium Resistant Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis BetaLactamase β-Lactamase Enzyme (e.g., KPC, AmpC) Ceftazidime Ceftazidime Ceftazidime->PBP Binds & Inhibits Ceftazidime->BetaLactamase Hydrolyzed (Inactivated) Avibactam Avibactam Avibactam->BetaLactamase Reversibly Inhibits Lysis Cell Lysis CellWall->Lysis Inhibition Leads to

Caption: Mechanism of Action for Ceftazidime-Avibactam.

Spectrum of Activity & Resistance

Ceftazidime-avibactam has potent in vitro activity against a wide array of pathogens:

  • Enterobacterales: It is highly active against isolates producing ESBLs, KPCs, and OXA-48 carbapenemases, with susceptibility rates often exceeding 99%.[17][22]

  • Pseudomonas aeruginosa: It retains good activity against many MDR P. aeruginosa strains, including those overexpressing AmpC.[17][22]

Resistance to ceftazidime-avibactam can emerge during therapy, primarily through mutations in the blaKPC gene (e.g., D179Y substitution) which alter the structure of the β-lactamase enzyme, preventing avibactam from binding effectively.[18][26] Other mechanisms include porin loss and overexpression of efflux pumps.[23]

Clinical Profile: High Efficacy and Favorable Safety

Ceftazidime-avibactam has demonstrated high clinical and microbiological efficacy in randomized controlled trials for complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[19][27][28] More importantly, multiple observational and meta-analysis studies have shown its superiority over colistin-based regimens for treating carbapenem-resistant Enterobacterales (CRE) infections. These studies report significantly lower mortality, higher clinical cure rates, and a much lower incidence of nephrotoxicity.[29][30][31][32]

Part 3: Head-to-Head Comparative Analysis

The choice between these two agents is dictated by the specific pathogen, its resistance mechanisms, and the clinical status of the patient.

Table 1: Mechanistic and Spectrum Comparison
FeatureColistin SulfateCeftazidime-Avibactam
Target Bacterial Outer Membrane (LPS)Penicillin-Binding Proteins (PBPs)
Mechanism Cationic disruption, membrane permeabilizationInhibition of cell wall synthesis, β-lactamase inhibition
Key Spectrum A. baumannii, P. aeruginosa, EnterobacteralesKPC/OXA-48 CRE, ESBL-producers, P. aeruginosa
Key Gaps Proteus, Serratia, Morganella, Gram-positives, AnaerobesMetallo-β-lactamase (MBL) producers, Anaerobes[24][25]
Resistance LPS modification (chromosomal), mcr genes (plasmid)β-lactamase mutation, porin loss, efflux
Table 2: Clinical Performance in CRE Infections (from Meta-Analyses & Cohort Studies)
OutcomeColistin-Based RegimensCeftazidime-AvibactamKey Finding
30-Day Mortality 32% - 44%[31][33]9% - 19.2%[31][33]C-A associated with significantly lower mortality[29][30][31]
Clinical Cure Rate LowerSignificantly Higher[29][30]C-A demonstrates superior clinical response[30]
Nephrotoxicity High (up to 43%)[16]Significantly Lower (as low as 15%)[16][29]C-A has a much better renal safety profile[16][29]

Part 4: Experimental Protocols

An accurate determination of antimicrobial susceptibility is paramount for guiding appropriate therapy. Broth microdilution (BMD) is the reference method for determining the Minimum Inhibitory Concentration (MIC) for both agents, and it is the only reliable method for colistin.

Workflow: Head-to-Head Susceptibility Testing via Broth Microdilution

Caption: Experimental workflow for comparative MIC determination.

Step-by-Step Methodology: Broth Microdilution (BMD)
  • Preparation of Antimicrobial Solutions:

    • Accurately weigh and dissolve colistin sulfate and ceftazidime-avibactam powders according to manufacturer instructions to create stock solutions.

    • Causality: Using pure, quality-controlled antibiotic powders is essential for accurate MIC determination. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cation concentrations significantly impact the activity of colistin.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar plate.

    • Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Trustworthiness: Standardization of the inoculum density is a critical self-validating step. An inoculum that is too low may yield falsely low MICs, while one that is too high can lead to falsely elevated MICs.

  • Plate Inoculation:

    • Dispense the standardized bacterial inoculum into microtiter plate wells already containing serial twofold dilutions of the antimicrobial agents.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Compare the obtained MIC values to established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as susceptible, intermediate, or resistant.

    • Self-Validation: The entire run is considered valid only if the MICs for the included quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) fall within their acceptable ranges. For colistin, including a known resistant strain (e.g., an mcr-positive isolate) is also advisable.[34]

Conclusion and Future Perspectives

The comparative analysis reveals a clear divergence in the roles of colistin sulfate and ceftazidime-avibactam.

Ceftazidime-avibactam stands as the superior agent for treating infections caused by KPC- and OXA-48-producing Enterobacterales and many MDR P. aeruginosa. Its targeted mechanism results in significantly better clinical outcomes and a vastly improved safety profile, particularly concerning renal function.[16][31][32] Its adoption as a first-line therapy for these infections, when susceptibility is known or highly suspected, is supported by robust clinical data.

Colistin sulfate, despite its considerable toxicity, remains an indispensable tool for specific, challenging scenarios. Its utility persists in treating infections caused by MBL-producing CRE (where ceftazidime-avibactam is inactive alone) and pan-drug resistant Acinetobacter baumannii.[33] However, its use should be restricted to situations where less toxic, effective alternatives are unavailable.

For the research and drug development community, the limitations of both agents highlight critical unmet needs. The development of novel β-lactamase inhibitors that cover MBLs, new chemical classes that circumvent existing resistance mechanisms, and strategies to mitigate colistin's toxicity are all active and essential areas of investigation. Prudent antimicrobial stewardship, guided by rapid and accurate diagnostics, will be the ultimate key to preserving the efficacy of both our last-resort and our newest therapeutic options.

References

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  • Zasowski, E. J., Rybak, J. M., & Rybak, M. J. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Clinical Infectious Diseases, 61(9), 1473–1480. Available at: [Link]

  • Sader, H. S., Castanheira, M., Flamm, R. K., & Mendes, R. E. (2017). Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015). The Pediatric Infectious Disease Journal, 36(11), 1039–1044. Available at: [Link]

  • Dr.Oracle. (2025). What is the antibacterial spectrum of Ceftazidime (Ceftazidime)-Avibactam?. Available at: [Link]

  • Onorato, L., Di Caprio, G., Signoriello, S., & Coppola, N. (2018). Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy, 73(suppl_4), iv27–iv36. Available at: [Link]

  • Fiore, M., Alfieri, A., Di Franco, S., Pace, M. C., & Simeon, V. (2022). Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis. Microbiology Spectrum, 10(2), e02549-21. Available at: [Link]

  • Yahav, D., Giske, C. G., Grāmatniece, A., Abodakpi, H., & Eliakim-Raz, N. (2018). Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy, 73(suppl_4), iv27-iv36. Available at: [Link]

  • JMI Laboratories. (2016). Ceftazidime-Avibactam Antimicrobial Activity and Spectrum when Tested against Gram-Negative Organisms from Pediatric Patients. Available at: [Link]

  • Li, J., Chen, D., Wu, W., Hu, Y., & Zhang, J. (2024). Clinical Effectiveness and Safety of Colistin Sulphate in Treating Infections Caused by Carbapenem-Resistant Organisms and Analysis of Influencing Factors. Infection and Drug Resistance, 17, 3793–3804. Available at: [Link]

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  • Li, J., Chen, D., Wu, W., Hu, Y., & Zhang, J. (2024). Clinical Efficacy and Safety of Colistin Sulfate in the Treatment of Carbapenem-Resistant Organism Infections in Patients with Hematological Diseases. Infectious Diseases and Therapy, 13(1), 141–154. Available at: [Link]

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  • DergiPark. (2022). IN VITRO ACTIVITY OF CEFTAZIDIME-AVIBACTAM AND COLISTIN AGAINST CARBAPENEM-RESISTANT PSEUDOMONAS AERUGINOSA CLINICAL ISOLATES. Available at: [Link]

  • Avan Mutlu, A. (2025). In vitro evaluation of colistin and ceftazidime-avibactam activity against multi-drug resistant klebiella pneumoniae isolates. Journal of Experimental and Clinical Medicine, 42(2), 159-163. Available at: [Link]

  • Al-Huraish, F., Al-Harbi, S., Al-Subaie, S., Al-Qahtani, A., Al-Ahdal, T., & Al-Shaer, M. (2023). Ceftazidime-Avibactam Versus Colistin for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections: A Multicenter Cohort Study. Antibiotics, 12(5), 868. Available at: [Link]

  • ResearchGate. Spectrum of activity of colistin Gram-negative bacteria. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of Colistin Susceptibility Testing Methods: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing. However, determining colistin susceptibility is notoriously challenging due to the unique physicochemical properties of the molecule.[1][2][3][4] This guide provides a comprehensive, head-to-head comparison of various colistin susceptibility testing methods, offering field-proven insights and experimental data to inform your laboratory's choices.

The Challenge of Colistin Susceptibility Testing

Colistin's cationic and amphipathic nature leads to several technical difficulties in susceptibility testing.[5] Its large molecular size results in poor diffusion in agar, making methods like disk diffusion unreliable.[3][6][7] Furthermore, colistin can adhere to the plastic surfaces of microtiter plates, potentially leading to inaccurate minimum inhibitory concentration (MIC) determinations.[3][5][8] The presence of heteroresistance, where a subpopulation of bacteria exhibits higher resistance, further complicates accurate detection.[3] These challenges have led to a concerted effort by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to standardize testing methodologies.[2][3]

The Gold Standard: Broth Microdilution (BMD)

Both CLSI and EUCAST recommend broth microdilution (BMD) as the reference method for colistin susceptibility testing.[2][3][5][9] This method is considered the "gold standard" against which all other methods are compared.[2]

Principle of Broth Microdilution

BMD involves preparing serial two-fold dilutions of colistin in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[10][11] A standardized bacterial inoculum is then added to each well. Following incubation, the MIC is determined as the lowest colistin concentration that completely inhibits visible bacterial growth.[11]

Experimental Protocol: Broth Microdilution for Colistin
  • Prepare Colistin Stock Solution: Dissolve colistin sulfate powder in sterile distilled water to create a stock solution of a known concentration (e.g., 1,024 µg/ml).[11] Store aliquots at -80°C.[11]

  • Prepare Serial Dilutions: In a sterile environment, perform two-fold serial dilutions of the colistin stock solution in CAMHB to achieve the desired concentration range (e.g., 0.064 µg/ml to 64 µg/ml).[11]

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).[10]

  • Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.[10][11]

  • Inoculation: Add 50 µl of the final bacterial inoculum to each well of the microtiter plate containing 50 µl of the corresponding colistin dilution.[11] Include a growth control well (bacteria without colistin) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of colistin where no visible growth is observed.

Causality Behind Experimental Choices:
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The activity of colistin, a cationic polypeptide, is significantly influenced by the concentration of divalent cations like calcium and magnesium. Using cation-adjusted broth is crucial for accurate and reproducible results.[12]

  • Polystyrene Plates: While colistin can adsorb to polystyrene, current CLSI and EUCAST guidelines recommend using standard, untreated polystyrene microtiter plates for consistency.[5][8] The addition of surfactants like Polysorbate-80 to prevent binding is no longer recommended as it may have synergistic effects with colistin.[3]

  • Inoculum Density: A standardized inoculum is critical. A higher inoculum can lead to falsely elevated MICs, while a lower inoculum may result in falsely low MICs.

Alternative Methods: A Comparative Analysis

While BMD is the reference method, its labor-intensive nature has driven the development of alternative and commercial methods.[13][14] Here, we compare the performance of these alternatives against the gold standard.

Agar Dilution

Agar dilution is a well-established alternative to BMD.[12] It involves incorporating serial dilutions of colistin into Mueller-Hinton agar plates.[12] Standardized bacterial inocula are then spotted onto the surface of each plate.[15] The MIC is the lowest concentration of colistin that inhibits visible growth.[15]

  • Performance: Studies have shown that agar dilution can have good categorical agreement with BMD.[16] One study reported 100% agreement with BMD for E. coli and K. pneumoniae isolates.[16] However, the joint CLSI-EUCAST polymyxin breakpoint working group does not recommend agar dilution for routine colistin susceptibility testing.[3]

Disk Diffusion

The disk diffusion method is widely used in clinical laboratories for its simplicity.[13] However, for colistin, this method is unreliable and not recommended by either CLSI or EUCAST.[2][3]

  • Performance: The large size of the colistin molecule leads to poor diffusion in agar, resulting in unacceptably high error rates and poor reproducibility.[3][6] This method cannot reliably distinguish between susceptible and resistant isolates.[2] Studies have shown that disk diffusion can produce a significant number of "very major errors" (falsely reporting a resistant isolate as susceptible).[6]

Gradient Diffusion (Etest)

Gradient diffusion methods, such as the Etest, utilize a plastic strip with a predefined gradient of antibiotic. While convenient, their performance for colistin susceptibility testing has been questionable.[17]

  • Performance: Numerous studies have reported that gradient diffusion methods produce unacceptably high rates of very major errors for colistin testing.[17] EUCAST has issued warnings against the use of colistin gradient tests, stating they fail to predict colistin resistance accurately.[18][19] As of early 2024, one major manufacturer has ceased production of their colistin Etest.[19]

Automated Systems

Several automated systems for antimicrobial susceptibility testing are commercially available, offering a more streamlined workflow.[20] However, their performance for colistin can be variable.

  • Performance:

Commercial Broth Microdilution Panels

To address the laborious nature of in-house BMD, several commercial panels are available. These panels contain lyophilized antibiotics in pre-prepared dilutions.[11][24]

  • Performance: Commercial BMD products, such as Sensititre, have shown high categorical agreement with the reference BMD method.[4] However, essential agreement (agreement within one two-fold dilution) can be lower, particularly for isolates with MICs near the breakpoint.[4] While these systems offer a more user-friendly approach, it is crucial to be aware of their potential for slightly higher very major error rates compared to the reference method.[4]

Data Summary: Head-to-Head Performance

MethodPrincipleAdvantagesDisadvantagesPerformance SummaryCLSI/EUCAST Recommendation
Broth Microdilution (BMD) Serial dilution in brothGold standard, accurate MIC determinationLabor-intensive, potential for colistin binding to plasticHigh accuracy and reproducibilityRecommended Reference Method [2][5]
Agar Dilution Serial dilution in agarCan test multiple isolates simultaneouslyLaborious, not recommended for routine useGood agreement with BMD in some studies[16]Not recommended for routine testing[3]
Disk Diffusion Antibiotic diffusion from a paper diskSimple, low costUnreliable, poor agar diffusion of colistinHigh error rates, not reliable[3][6]Not Recommended [2][3]
Gradient Diffusion (Etest) Predefined antibiotic gradient on a stripEasy to useUnreliable, high rates of very major errorsUnacceptable performance, fails to detect resistance[17][18]Not Recommended [18]
Automated Systems (e.g., Vitek 2, BD Phoenix) Automated incubation and readingHigh throughput, rapid resultsVariable performance, potential for errorsBD Phoenix and MicroScan show good performance for Enterobacterales.[21][22] Vitek 2 performance is improving but may require confirmation.[20][23]Use with caution; confirmation of susceptible results may be needed.[23]
Commercial BMD Panels Pre-prepared lyophilized antibiotic dilutionsConvenient, less labor-intensive than in-house BMDLower essential agreement than reference BMD, potential for errors near breakpointHigh categorical agreement, but lower essential agreement.[4]An acceptable alternative to in-house BMD.

Experimental Workflows and Logical Relationships

Workflow for Colistin Susceptibility Testing

G cluster_0 Initial Testing cluster_1 Result Interpretation cluster_2 Confirmatory Testing cluster_3 Final Report Isolate Received Isolate Received Automated System or Commercial BMD Automated System or Commercial BMD Isolate Received->Automated System or Commercial BMD Result: Resistant Result: Resistant Automated System or Commercial BMD->Result: Resistant MIC > Breakpoint Result: Susceptible Result: Susceptible Automated System or Commercial BMD->Result: Susceptible MIC <= Breakpoint Report as Resistant Report as Resistant Result: Resistant->Report as Resistant Reference Broth Microdilution (BMD) Reference Broth Microdilution (BMD) Result: Susceptible->Reference Broth Microdilution (BMD) If MIC is at breakpoint or critical isolate Report as Susceptible Report as Susceptible Result: Susceptible->Report as Susceptible If confirmation not required Final MIC Determination Final MIC Determination Reference Broth Microdilution (BMD)->Final MIC Determination Report Final Result Report Final Result Final MIC Determination->Report Final Result G node_action node_action High Volume Routine Testing? High Volume Routine Testing? Automated System or Commercial BMD Automated System or Commercial BMD High Volume Routine Testing?->Automated System or Commercial BMD Yes Reference Laboratory or Research? Reference Laboratory or Research? High Volume Routine Testing?->Reference Laboratory or Research? No Reference Broth Microdilution (BMD) Reference Broth Microdilution (BMD) Reference Laboratory or Research?->Reference Broth Microdilution (BMD) Yes Limited Resources? Limited Resources? Reference Laboratory or Research?->Limited Resources? No Agar Dilution (with caution) Agar Dilution (with caution) Limited Resources?->Agar Dilution (with caution) Yes Avoid Disk and Gradient Diffusion Avoid Disk and Gradient Diffusion Limited Resources?->Avoid Disk and Gradient Diffusion No

Caption: Decision framework for selecting a colistin testing method.

Best Practices and Recommendations

  • Adhere to Reference Methods: Whenever possible, use the reference broth microdilution method for the most accurate determination of colistin MICs.

  • Quality Control is Paramount: Rigorous quality control is essential for any colistin susceptibility testing method.

    • Use reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 for quality control. [25][26] * Include a colistin-resistant control strain, such as E. coli NCTC 13846 (containing the mcr-1 gene), to ensure the method can detect resistance. [2][3]* Interpret with Caution: Be aware of the limitations of non-reference methods. Susceptible results obtained from automated systems, especially for critical isolates or when the MIC is at the breakpoint, should be confirmed by a reference method. [23]* Stay Updated: Guidelines from CLSI and EUCAST are periodically updated. Ensure your laboratory's protocols align with the latest recommendations.

Conclusion

Accurate colistin susceptibility testing is a cornerstone of effective patient management and antimicrobial stewardship in an era of increasing multidrug resistance. While broth microdilution remains the gold standard, an understanding of the performance and limitations of alternative methods is crucial for clinical laboratories. By implementing robust quality control measures and adhering to established guidelines, researchers and clinicians can ensure the most reliable results for this last-resort antibiotic.

References

  • Comparison of susceptibility testing methods for determining the activity of colistin against Gram-negative bacilli of clinical origin. PubMed. Available at: [Link]

  • Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods. National Institutes of Health. Available at: [Link]

  • Comparative Colistin Susceptibility Testing Methods for Escherichia coli and Klebsiella pneumoniae. Journal of the Medical Association of Thailand. Available at: [Link]

  • Comparison of Antimicrobial Susceptibility Testing Methods for Colistin against Carbapenem Resistant Enterobacteriaceae in a Tertiary Care Hospital of Southern India. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Quality control guidelines for testing gram-negative control strains with polymyxin B and colistin (polymyxin E) by standardized methods. PubMed. Available at: [Link]

  • Comparative Evaluation of Colistin Susceptibility Testing Methods among Carbapenem-Nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii Clinical Isolates. National Institutes of Health. Available at: [Link]

  • Comparison of three standardized disc susceptibility testing methods for colistin. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection Microbes and Antimicrobials. Available at: [Link]

  • Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. National Institutes of Health. Available at: [Link]

  • Multicenter study of automated systems for colistin susceptibility testing. PubMed. Available at: [Link]

  • Evaluation of an automated antimicrobial susceptibility testing system performance for colistin susceptibility in carbapenem-resistant Acinetobacter baumannii isolates. Microbiology Spectrum. Available at: [Link]

  • CO-005 Multicenter study of automated systems for colistin susceptibility testing. Europa Organisation. Available at: [Link]

  • Evaluation of the MicroScan Colistin Well and Gradient Diffusion Strips for Colistin Susceptibility Testing in Enterobacteriaceae. American Society for Microbiology. Available at: [Link]

  • Evaluation of colistin stability in agar and comparison of four methods for MIC testing of... National Institutes of Health. Available at: [Link]

  • Performance of three commercial assays for colistin susceptibility in clinical isolates and Mcr-1 carrying reference strain. PubMed. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • Evaluation of two automated systems for colistin susceptibility testing of carbapenem-resistant Acinetobacter baumannii clinical isolates. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Colistin susceptibility testing by Etest and disk diffusion methods. PubMed. Available at: [Link]

  • Colistin gradient tests and disks have no place in susceptibility testing. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Is Colistin Susceptibility Testing Finally on the Right Track? American Society for Microbiology. Available at: [Link]

  • Colistin susceptibility testing. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or col. European Centre for Disease Prevention and Control. Available at: [Link]

  • Is Colistin Susceptibility Testing Finally on the Right Track? American Society for Microbiology. Available at: [Link]

  • Colistin agar dilution test indicates the MIC for five isolates and a... ResearchGate. Available at: [Link]

  • Simple Phenotypic Tests To Improve Accuracy in Screening Chromosomal and Plasmid-Mediated Colistin Resistance in Gram-Negative Bacilli. Journal of Clinical Microbiology. Available at: [Link]

  • Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs. American Society for Microbiology. Available at: [Link]

  • Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution. National Institutes of Health. Available at: [Link]

  • Evaluation of a Commercial Broth Microdilution Panel for Colistin Susceptibility Testing of Clinical Isolates of Escherichia coli and Klebsiella pneumoniae. PubMed. Available at: [Link]

  • Can I use disk diffusion to get a preliminary result for colistin resistance? ResearchGate. Available at: [Link]

  • Comparative evaluation of colistin susceptibility testing by Disk Diffusion and Broth Microdilution methods: An experience from a tertiary care hospital. ResearchGate. Available at: [Link]

  • Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review). Powerpoint Presentation. Available at: [Link]

  • Evaluation of three broth microdilution systems to determine colistin susceptibility of Gram-negative bacilli. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Colistin. HiMedia Laboratories. Available at: [Link]

  • The current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) Minimum Inhibitory Concentration (MIC) breakpoints for colistin. ResearchGate. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

Sources

Comparative

Comparative Guide: Nephrotoxic Potential of Colistin Sulfate vs. Polymyxin B

[1] Executive Summary: The "Prodrug" Paradox For researchers and clinicians, the choice between Colistin (Polymyxin E) and Polymyxin B (PMB) is often dictated by regional availability, yet the safety profiles differ fund...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Prodrug" Paradox

For researchers and clinicians, the choice between Colistin (Polymyxin E) and Polymyxin B (PMB) is often dictated by regional availability, yet the safety profiles differ fundamentally due to pharmacokinetics (PK).

The Bottom Line: While Colistin Sulfate and Polymyxin B exhibit nearly identical intrinsic nephrotoxicity at the cellular level (in vitro), their clinical nephrotoxicity profiles diverge significantly due to formulation.

  • Polymyxin B is administered as an active moiety with significant non-renal clearance (tubular reabsorption), leading to lower net tubular exposure.

  • Colistin is administered parenterally as the prodrug Colistimethate Sodium (CMS) , which relies on renal excretion for conversion to active colistin. This creates a "renal reservoir" effect, exposing proximal tubule cells (PTC) to significantly higher concentrations of the toxic active moiety compared to PMB dosing strategies.

Part 1: Pharmacokinetic Divergence (The Root Cause)

The primary driver of differential nephrotoxicity is not the molecule's structure (which differs by only one amino acid: D-Leu in Colistin vs. D-Phe in PMB), but the delivery mechanism.

The CMS "Renal Loading" Effect

CMS is cleared mainly by glomerular filtration. Once in the urine, it hydrolyzes into active Colistin. Consequently, to achieve therapeutic plasma titers, clinicians must administer high doses of CMS, inadvertently turning the bladder and renal tubules into a high-concentration bioreactor of toxic Colistin. Conversely, PMB is administered as the active form but undergoes extensive saturable renal reabsorption (via megalin), resulting in lower urinary concentrations.

PK_Difference cluster_input Administration cluster_kidney Renal Handling cluster_outcome Toxicity Outcome CMS Colistimethate Sodium (Prodrug - Inactive) Glom Glomerular Filtration CMS->Glom Rapid Clearance PMB Polymyxin B (Active Form) PMB->Glom Partial Filtration Tubule Proximal Tubule Lumen Glom->Tubule Reabsorb Megalin-Mediated Reabsorption (Saturable) Tubule->Reabsorb PMB extensively reabsorbed into blood/tissue HighTox HIGH Nephrotoxicity (Intraluminal Conversion) Tubule->HighTox CMS hydrolyzes to Colistin in Urine LowTox LOWER Nephrotoxicity (Non-Renal Clearance) Reabsorb->LowTox Reduced Luminal Exposure

Figure 1: Pharmacokinetic divergence between CMS and Polymyxin B. CMS relies on urinary conversion, exposing the kidney to high loads of active drug, whereas PMB is largely reabsorbed, sparing the luminal surface.[1][2][3][4][5][6]

Part 2: Comparative Clinical Data

Recent matched-cohort studies and meta-analyses favor Polymyxin B regarding Acute Kidney Injury (AKI) rates (RIFLE criteria).[4]

MetricColistimethate Sodium (CMS)Polymyxin B (PMB)Statistical Significance
AKI Incidence (Overall) 55.3% 21.1% P = 0.003 (Rigatto et al.)
Time to AKI Onset Faster (Median 5 days)Slower (Median 7 days)P < 0.05
Dose-Response Linear correlation with doseThreshold effect (saturable)-
Reversibility High (if stopped early)High (if stopped early)NS

Data Source: Rigatto et al. (2016) and Phe et al. (2019) Meta-analysis.

Part 3: Mechanistic Pathways (Cellular Level)

When the active forms (Colistin Sulfate vs. Polymyxin B Sulfate) reach the Proximal Tubule Cell (PTC), the toxicity mechanism is identical.

Key Pathway:

  • Entry: Ligand-mediated endocytosis via Megalin and PEPT2 transporters on the apical membrane.

  • Accumulation: The polycationic nature allows them to accumulate 40-fold higher in kidney tissue than serum.

  • The Kill Switch:

    • Mitochondrial Stress: Disruption of membrane potential (

      
      ).
      
    • Oxidative Stress: Generation of Reactive Oxygen Species (ROS).

    • Apoptosis: Activation of Caspase-3/9 and the FasL death receptor pathway.

Toxicity_Mechanism cluster_cell Proximal Tubule Cell (PTC) Polymyxin Active Polymyxin (Colistin or PMB) Megalin Megalin/PEPT2 Transporter Polymyxin->Megalin Binding Endosome Endosomal Accumulation Megalin->Endosome Endocytosis Mito Mitochondria Endosome->Mito Membrane Destabilization ROS ROS Surge (Oxidative Stress) Mito->ROS Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis / Necrosis ROS->Apoptosis Caspase->Apoptosis

Figure 2: Cellular toxicity cascade. Both Colistin and PMB utilize the Megalin transporter to enter cells, triggering mitochondrial dysfunction and oxidative stress.[7]

Part 4: Experimental Protocols (Self-Validating Systems)

For drug development professionals comparing these agents or novel derivatives, the following in vitro workflow is the industry standard.

Model System: HK-2 (Human Kidney 2) Cells

Why HK-2? They retain functional Megalin/Cubilin transport systems, unlike HEK293.

Protocol A: Comparative Cytotoxicity (MTT/CCK-8)

Objective: Determine IC50 of Colistin Sulfate vs. PMB Sulfate.

  • Seeding: Seed HK-2 cells at

    
     cells/well in 96-well plates (Keratinocyte Serum Free Medium). Incubate 24h.
    
  • Treatment:

    • Group A: Colistin Sulfate (0, 10, 50, 100, 200, 400

      
      M).
      
    • Group B: Polymyxin B Sulfate (0, 10, 50, 100, 200, 400

      
      M).
      
    • Control: Vehicle only.

    • Positive Control: Cisplatin (50

      
      M).
      
  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: Positive control must show >50% cell death.

Protocol B: Oxidative Stress Quantification (DCFDA Assay)

Objective: Measure ROS generation (early marker of nephrotoxicity).

  • Probe Loading: Wash treated HK-2 cells with PBS. Incubate with 10

    
    M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark.
    
  • Wash: Remove excess probe to prevent high background.

  • Detection: Measure fluorescence (Ex/Em: 485/535 nm) on a microplate reader.

  • Expectation: Both Colistin and PMB should induce a 2-3 fold increase in ROS compared to control at 100

    
    M.
    
Protocol C: Biomarker Analysis (qPCR)

Objective: Confirm specific tubular injury markers (KIM-1, NGAL).

  • Extraction: Trizol extraction of RNA from treated cells.

  • Targets:

    • HAVCR1 (encodes KIM-1).

    • LCN2 (encodes NGAL).

    • GAPDH (Housekeeping).

  • Analysis: Calculate

    
    . Significant upregulation (>2-fold) indicates nephrotoxic response.
    
References
  • Rigatto, M. H., et al. (2016). Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? Antimicrobial Agents and Chemotherapy.[8][9]

  • Phe, K., et al. (2019). Nephrotoxicity of Colistin versus Polymyxin B in Patients with Multi-Drug Resistant Gram-Negative Infections: A Meta-Analysis. International Journal of Antimicrobial Agents.

  • Azad, M. A., et al. (2019). Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells via Mitochondrial Dysregulation. Antibiotics.[3][9][10]

  • Manchandani, P., et al. (2017). Visually tracking the mechanism of polymyxin nephrotoxicity in single cells. Nature Communications.

  • Yun, B., et al. (2015). Megalin Contributes to the Accumulation and Nephrotoxicity of Colistin in Kidney Proximal Tubule Cells. Antimicrobial Agents and Chemotherapy.[8][9]

Sources

Safety & Regulatory Compliance

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